Cinnabarinic Acid
Description
Cinnavalininate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
structure
Properties
IUPAC Name |
2-amino-3-oxophenoxazine-1,9-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O6/c15-10-6(17)4-8-12(9(10)14(20)21)16-11-5(13(18)19)2-1-3-7(11)22-8/h1-4H,15H2,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBKJYLVDRVPTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC3=CC(=O)C(=C(C3=N2)C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30209408 | |
| Record name | Cinnabarinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30209408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cinnavalininate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004078 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
606-59-7 | |
| Record name | Cinnabarinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=606-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinnabarinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnabarinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30209408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CINNABARINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XYB6EX2PG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Endogenous Formation of Cinnabarinic Acid from 3-Hydroxyanthranilic Acid: A Technical Guide
Abstract: Cinnabarinic acid (CA), a phenoxazinone dicarboxylic acid, is an endogenous metabolite of the kynurenine pathway, the principal route of tryptophan degradation. It is formed through the oxidative dimerization of two molecules of its direct precursor, 3-hydroxyanthranilic acid (3-HAA). While this conversion can occur non-enzymatically, it is also facilitated by several enzymatic systems. Emerging research has identified CA as a critical signaling molecule, exhibiting neuroprotective and immunomodulatory functions through its activity as a partial agonist of the metabotropic glutamate receptor 4 (mGlu4) and as a ligand for the aryl hydrocarbon receptor (AhR). This technical guide provides an in-depth overview of the endogenous formation of this compound, detailing the biochemical pathways, key enzymes, and experimental protocols for its study. Quantitative data are summarized, and critical pathways and workflows are visualized to support researchers, scientists, and drug development professionals in this field.
Biochemical Pathway of this compound Formation
The synthesis of this compound is a crucial branch of the kynurenine pathway. Following the conversion of tryptophan to kynurenine, a series of enzymatic steps produces 3-hydroxyanthranilic acid. At this juncture, 3-HAA can either be converted by 3-hydroxyanthranilate 3,4-dioxygenase (3HAO) to quinolinic acid or undergo oxidative dimerization to form this compound.[1][2] This dimerization involves a two-electron oxidation of two 3-HAA molecules.[3]
This process can occur via spontaneous auto-oxidation, particularly in the presence of reactive oxygen species (ROS), or it can be catalyzed enzymatically.[4][5] Several enzyme classes have been shown to facilitate this reaction, including cinnabarinate synthase, peroxidases, catalase, and laccases.
Caption: Biochemical synthesis route of this compound from L-Tryptophan.
Quantitative Data Summary
The following tables summarize key quantitative data related to the formation and activity of this compound.
Table 1: Endogenous Concentrations of this compound
| Tissue/Fluid | Condition | Species | Concentration (pg/mg tissue) | Citation |
| Brain | Control (Saline) | Rat | Below Detection Limit | |
| Brain | Inflammation (LPS) | Rat | ~160 | |
| Spleen | Inflammation (LPS) | Rat | ~36 | |
| Kidney | Inflammation (LPS) | Rat | ~133 | |
| Prefrontal Cortex | Control | Human | ~0.35 pmol/g tissue | |
| Prefrontal Cortex | Schizophrenia | Human | ~0.15 pmol/g tissue |
Table 2: Dose-Response and Activity Data for this compound
| Assay Type | System | Effect | Effective Concentration / Dose | Citation |
| Neuroprotection | Cultured Cortical Neurons | Protection against NMDA-induced excitotoxicity | >30 µM | |
| mGlu4 Receptor Activation | Cultured Cerebellar Granule Cells | Inhibition of forskolin-stimulated cAMP formation | 30 µM - 100 µM | |
| Analgesia (Inflammatory) | Formalin Test (in vivo) | Reduction of nocifensive behavior | 0.125 - 0.25 mg/kg (i.p.) | |
| Antipsychotic-like Activity | MK-801 Hyperlocomotion (in vivo) | Reversal of hyperlocomotion | 0.125 - 0.5 mg/kg (i.p.) | |
| AhR Activation | Human CD4+ T Cells | Upregulation of IL-22 | Concentration-dependent | |
| Apoptosis Induction | Mouse Thymocytes | Apoptosis induction | 300 - 500 µM (as 3-HAA precursor) |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of this compound formation and function.
Protocol 1: Quantification of this compound in Brain Tissue via HPLC-MS/MS
This protocol is adapted from methods described for the analysis of this compound in rat brain tissue.
1. Sample Preparation: a. Rapidly dissect brain tissue (150-200 mg) on ice. b. Sonicate the tissue in 4% trichloroacetic acid. c. Centrifuge homogenates at 2,200 x g for 30 minutes. d. Add 300 µL of acetonitrile to the resulting pellets. e. Vortex and suspend the pellets in 150 µL of 2.5% aqueous formic acid. f. Transfer the final suspension to an autosampler vial for injection.
2. HPLC-MS/MS Analysis: a. HPLC System: Agilent 1100 series or equivalent. b. Column: Luna C18 reversed-phase column (50 x 2.0 mm, 5 µm), with a C18 guard column. c. Mobile Phase A: 0.1% aqueous formic acid. d. Mobile Phase B: 100% acetonitrile. e. Flow Rate: 300 µL/min. f. Gradient:
1 min at 10% B.
Ramp to 100% B over 3 min.
Re-equilibrate at 10% B for 6 min. g. Injection Volume: 100 µL. h. Mass Spectrometer: Triple quadrupole system (e.g., Applied Biosystems 3200) with a Turbo Ion Spray source. i. Ionization Mode: Positive ion mode. j. Ion Spray Voltage: 5000 V. k. Source Temperature: 300°C. l. MRM Transitions: Monitor precursor ion to product ions, e.g., m/z 301.2 > 264.7, 301.2 > 237.4, and 301.2 > 209.4.
Caption: Experimental workflow for HPLC-MS/MS quantification of this compound.
Protocol 2: General Enzymatic Assay for 3-HAA Oxidation
This protocol provides a general framework for measuring the enzymatic conversion of 3-HAA to this compound, based on principles of peroxidase and oxidase assays. This compound has a distinct color and absorbance maximum between 425-455 nm, which can be monitored spectrophotometrically.
1. Reagent Preparation: a. Assay Buffer: Prepare a suitable buffer, e.g., 100 mM sodium phosphate buffer, pH 7.2. b. Substrate Stock: Prepare a stock solution of 3-hydroxyanthranilic acid (e.g., 10 mM in assay buffer). Protect from light. c. Enzyme Preparation: Use a purified or partially purified enzyme fraction (e.g., liver nuclear fraction, purified peroxidase, or ceruloplasmin). d. Cofactors/Activators: Prepare stock solutions of required cofactors, such as MnCl₂ (e.g., 100 mM) for cinnabarinate synthase or H₂O₂ (e.g., 10 mM) for peroxidases.
2. Assay Procedure: a. Set up a reaction in a 96-well plate or a cuvette. b. To each well/cuvette, add the assay buffer. c. Add the enzyme preparation to the desired final concentration. d. Add any required cofactors/activators (e.g., final concentration of 1 mM MnCl₂). e. Pre-incubate the mixture at the optimal temperature (e.g., 37°C) for 5 minutes. f. Initiate the reaction by adding the 3-HAA substrate (e.g., to a final concentration of 0.1-1 mM). g. Immediately begin monitoring the increase in absorbance at ~440 nm over time using a spectrophotometer. h. Controls: Run parallel reactions without the enzyme (to measure auto-oxidation) and without the substrate (to measure background absorbance changes).
3. Data Analysis: a. Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time curve using the Beer-Lambert law (ε for this compound is required). b. To determine kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of the 3-HAA substrate and analyze the data using Michaelis-Menten kinetics, for example, via a Lineweaver-Burk plot.
Key Signaling Pathways
This compound exerts its primary biological effects through two main receptor systems.
mGlu4 Receptor Signaling
This compound acts as a partial agonist at the orthosteric binding site of the mGlu4 receptor, a Group III metabotropic glutamate receptor. These receptors are coupled to Gᵢ/Gₒ proteins. Activation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels and modulates downstream effectors like protein kinase A (PKA) and ion channels, ultimately reducing neuronal excitability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Analgesic Activity of this compound in Models of Inflammatory and Neuropathic Pain [frontiersin.org]
- 3. Oxidation of 3-hydroxyanthranilic acid to the phenoxazinone this compound by peroxyl radicals and by compound I of peroxidases or catalase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Human Metabolome Database: Showing metabocard for 3-Hydroxyanthranilic acid (HMDB0001476) [hmdb.ca]
Cinnabarinic Acid: A Pivotal Metabolite Bridging Neuroimmuno-Endocrine Systems
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cinnabarinic acid (CA), a tryptophan metabolite of the kynurenine pathway, has long been considered a minor byproduct. However, emerging evidence has illuminated its profound physiological and pathological significance, positioning it as a critical signaling molecule at the intersection of the nervous, immune, and endocrine systems. This technical guide provides a comprehensive overview of the current understanding of CA, detailing its synthesis, molecular targets, and multifaceted roles in health and disease. It summarizes key quantitative data, outlines experimental protocols for its study, and visualizes its complex signaling pathways, offering a vital resource for researchers and professionals in drug development.
Introduction
For decades, the focus of kynurenine pathway research has been on metabolites like kynurenic acid and quinolinic acid. This compound (CA), formed from the oxidative dimerization of two molecules of 3-hydroxyanthranilic acid (3-HAA), was largely overlooked.[1][2] Recent investigations, however, have unveiled its potent biological activities, primarily through its interaction with two key receptors: the metabotropic glutamate receptor 4 (mGlu4) and the aryl hydrocarbon receptor (AhR).[2][3] This dual activity allows CA to exert significant influence over neuronal function, immune responses, and cellular homeostasis, making it a molecule of immense interest for therapeutic development.
Biosynthesis and Metabolism
This compound is an endogenous metabolite derived from the kynurenine pathway, which is responsible for the catabolism of approximately 95% of dietary tryptophan.[1] The synthesis of CA is a multi-step process initiated by the conversion of tryptophan to L-kynurenine by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). Subsequent enzymatic reactions lead to the formation of 3-hydroxyanthranilic acid (3-HAA). In the presence of oxygen and certain metal ions, two molecules of 3-HAA non-enzymatically or enzymatically condense to form the phenoxazinone compound, this compound. While primarily known as an endogenous metabolite in humans, CA has also been identified in various other organisms, including insects and fungi. It is important to note that CA is unstable under certain physiological conditions and can undergo degradation through reactions like hydrolysis, decarboxylation, and deamination.
Physiological Significance
The physiological roles of this compound are diverse, stemming from its ability to modulate both the nervous and immune systems.
Neuromodulation
In the central nervous system (CNS), CA acts as a partial agonist at the orthosteric site of the mGlu4 receptor. The activation of these presynaptic receptors leads to a reduction in glutamate release, thereby conferring neuroprotective effects against excitotoxicity. This mechanism is particularly relevant in conditions characterized by excessive glutamate signaling.
Immunomodulation
This compound is a potent endogenous ligand for the aryl hydrocarbon receptor (AhR), a transcription factor crucial for regulating immune responses. Upon binding AhR, CA can drive the differentiation of T helper cells towards an IL-22-producing phenotype. IL-22 is a cytokine known for its role in promoting tissue repair and host defense at barrier surfaces. Furthermore, CA can influence the balance between pro-inflammatory Th17 cells and anti-inflammatory regulatory T cells (Tregs), suggesting a role in maintaining immune homeostasis.
Hepatoprotection
Recent studies have highlighted the hepatoprotective properties of this compound. In models of non-alcoholic fatty liver disease (NAFLD), CA has been shown to alleviate steatosis and liver injury. This protective effect is mediated through the AhR and its target gene, Stanniocalcin 2 (Stc2), and involves the regulation of lipid metabolism and the suppression of hepatic inflammation.
Pathological Significance
Dysregulation of the kynurenine pathway and altered levels of this compound have been implicated in a range of pathological conditions.
Neuroinflammatory and Neurodegenerative Diseases
Given its neuroprotective and immunomodulatory properties, CA is of significant interest in the context of diseases with a neuroinflammatory component. In a mouse model of multiple sclerosis, experimental autoimmune encephalomyelitis (EAE), systemic administration of CA was highly protective, an effect attributed to the promotion of a Treg-dominant immune response. Its ability to modulate glutamate transmission also suggests a potential therapeutic role in other neurodegenerative disorders where excitotoxicity is a contributing factor.
Pain
This compound has demonstrated analgesic activity in preclinical models of both inflammatory and neuropathic pain. Low doses of CA were found to reduce nocifensive behavior, an effect mediated by the activation of mGlu4 receptors. This suggests that endogenous CA may play a physiological role in the regulation of pain transmission.
Oxidative Stress
This compound exhibits a dual role in modulating oxidative stress, acting as both an antioxidant and a pro-oxidant depending on the cellular context. It can scavenge reactive oxygen species (ROS), but under certain conditions, its precursor, 3-HAA, can auto-oxidize to produce superoxide radicals and hydrogen peroxide during the formation of CA. This complex redox activity suggests that the net effect of CA on cellular oxidative state is highly dependent on the local microenvironment. In some contexts, CA has been shown to induce apoptosis through the generation of ROS.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound.
Table 1: In Vitro Activity of this compound
| Biological System | Effect | Effective Concentration | Reference |
| Cultured cortical neurons | Protection against NMDA-induced excitotoxicity | > 30 µM | |
| HEK293 cells expressing mGlu4 | Partial agonist activity | EC50 ~ 100 µM | |
| Human and mouse T cells | Increased IL-22 production | 1-10 µM | |
| HepG2 and AML12 cells | Reduction of triglyceride levels | Not specified, but effective in treatment models | |
| Mouse thymocytes | Apoptosis induction | Optimal at 300-500 µM (as 3-HAA) |
Table 2: In Vivo Activity of this compound
| Animal Model | Effect | Dosage | Reference |
| Mouse model of inflammatory pain (formalin test) | Reduced nocifensive behavior | 0.125 and 0.25 mg/kg, i.p. | |
| Mouse model of neuropathic pain (CCI) | Analgesia | 0.25 mg/kg, i.p. | |
| Mouse model of multiple sclerosis (EAE) | Protection against disease progression | 0.1-10 mg/kg, i.p. | |
| Rat model of inflammation (LPS-induced) | Increased endogenous levels in brain and peripheral organs | 0.5 mg/kg i.p. LPS |
Key Signaling Pathways
Experimental Protocols
Synthesis of this compound
A common laboratory synthesis of this compound involves the oxidation of 3-hydroxyanthranilic acid.
Methodology:
-
Dissolve 3-hydroxyanthranilic acid in an appropriate solvent, such as a buffered aqueous solution or an organic solvent like methanol.
-
Add an oxidizing agent. Manganese (IV) oxide is frequently used.
-
The reaction proceeds at room temperature with stirring. The formation of the red-colored this compound can be visually monitored.
-
The reaction mixture is then filtered to remove the oxidizing agent.
-
This compound can be purified from the filtrate by methods such as recrystallization or chromatography.
-
The identity and purity of the synthesized compound should be confirmed by techniques like NMR, mass spectrometry, and HPLC.
Quantification of this compound in Biological Samples
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound in complex biological matrices.
Methodology:
-
Sample Preparation:
-
Tissues (e.g., brain, liver, spleen) are homogenized in an acidic solution (e.g., 4% trichloroacetic acid) to precipitate proteins.
-
Homogenates are centrifuged, and the supernatant is collected.
-
For plasma or cerebrospinal fluid, protein precipitation is typically achieved by adding an organic solvent like acetonitrile.
-
-
Chromatographic Separation:
-
An aliquot of the prepared sample is injected into an HPLC system.
-
Separation is achieved on a reversed-phase column (e.g., C18) using a gradient elution with a mobile phase typically consisting of an aqueous solution with an organic modifier (e.g., acetonitrile or methanol) and an acid (e.g., formic acid) to improve peak shape and ionization.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is directed to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Detection is performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound.
-
Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated using known concentrations of a this compound standard. An internal standard is typically used to correct for variations in sample preparation and instrument response.
-
Assessment of Neuroprotective Activity
The neuroprotective effects of this compound against excitotoxicity can be assessed in primary neuronal cultures.
Methodology:
-
Cell Culture:
-
Primary cortical or cerebellar granule neurons are isolated from embryonic or neonatal rodents and cultured under standard conditions.
-
-
Treatment:
-
Cultures are pre-incubated with various concentrations of this compound for a defined period (e.g., 10 minutes to 24 hours).
-
Excitotoxicity is induced by adding a toxic concentration of an excitatory amino acid, such as N-methyl-D-aspartate (NMDA).
-
-
Assessment of Cell Viability:
-
Cell viability is measured using standard assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or the LDH (lactate dehydrogenase) release assay, which quantifies cell membrane damage.
-
The results are expressed as the percentage of viable cells compared to untreated controls.
-
Conclusion and Future Directions
This compound has emerged from relative obscurity to be recognized as a pivotal endogenous metabolite with significant physiological and pathological implications. Its ability to act as both a neuromodulator and an immunomodulator through the mGlu4 and AhR receptors, respectively, places it at a critical nexus of neuro-immune communication. The multifaceted roles of CA in neuroprotection, immunoregulation, pain modulation, and hepatoprotection highlight its therapeutic potential for a wide range of disorders.
Future research should focus on further elucidating the precise molecular mechanisms underlying the diverse effects of CA, including its context-dependent redox properties. Investigating the regulation of its endogenous production and its potential as a biomarker in various diseases is also a crucial next step. For drug development professionals, the unique pharmacological profile of this compound presents exciting opportunities for the design of novel therapeutics targeting the mGlu4 and AhR pathways for the treatment of neurological, inflammatory, and metabolic diseases. A deeper understanding of this "forgotten" metabolite will undoubtedly pave the way for innovative therapeutic strategies.
References
Cinnabarinic Acid: A Preclinical Guide to its Neuroprotective Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnabarinic acid (CA) is an endogenous metabolite of the kynurenine pathway, which is the primary route of tryptophan catabolism in the body. Formed by the oxidative dimerization of 3-hydroxyanthranilic acid, CA has emerged from relative obscurity to become a molecule of significant interest in the field of neuropharmacology.[1][2] Initially considered a minor byproduct, recent preclinical evidence indicates that CA possesses potent neuroprotective properties, positioning it as a potential therapeutic agent for a range of neurological disorders underpinned by excitotoxicity and neuroinflammation.[3][4][5]
This technical guide provides a comprehensive overview of the preclinical data supporting the neuroprotective effects of this compound. It details the molecular mechanisms of action, summarizes key quantitative findings from in vitro and in vivo models, provides detailed experimental protocols, and visualizes the critical signaling pathways involved.
Mechanisms of Neuroprotection
This compound exerts its neuroprotective effects through a dual mechanism, engaging two distinct receptor systems: the metabotropic glutamate receptor 4 (mGlu4) and the aryl hydrocarbon receptor (AhR).
Anti-Excitotoxic Effects via mGlu4 Receptor Agonism
A primary mechanism of CA's neuroprotective action is its function as a partial agonist at the mGlu4 receptor. These receptors are presynaptic G-protein coupled receptors (GPCRs) that, upon activation, inhibit the release of glutamate, the principal excitatory neurotransmitter in the central nervous system (CNS). By dampening excessive glutamate release, CA mitigates the downstream cascade of excitotoxicity—a pathological process involving overactivation of glutamate receptors (like NMDA receptors), massive calcium influx, and subsequent neuronal death. This anti-excitotoxic profile is crucial for protecting neurons in conditions such as ischemia and traumatic brain injury.
Anti-Inflammatory Effects via Aryl Hydrocarbon Receptor (AhR) Activation
In addition to its effects on glutamate transmission, this compound is an endogenous ligand for the aryl hydrocarbon receptor (AhR), a transcription factor involved in regulating immune responses. Activation of AhR by CA can modulate cytokine production and influence the differentiation of T cells. Specifically, AhR activation has been shown to drive the production of the anti-inflammatory cytokine IL-22. This immunomodulatory function suggests that CA can help to quell the damaging neuroinflammatory processes that accompany many neurodegenerative diseases and acute brain injuries.
Quantitative Data from Preclinical Models
The neuroprotective efficacy of this compound has been quantified in several preclinical models. The following tables summarize the key findings.
Table 1: In Vitro Neuroprotection Studies
| Model System | Insult | Treatment (CA) | Key Quantitative Finding | Mechanism Implicated | Reference |
| Mixed primary cortical neurons (mouse) | NMDA-induced excitotoxicity | >30 µM | Protected neurons against cell death (potency did not increase with concentration above 30 µM). | mGlu4 Receptor | Fazio et al., 2012 |
| Cultured cerebellar granule cells | Forskolin stimulation | 100 µM | Inhibited forskolin-stimulated cAMP formation. | mGlu4 Receptor | Fazio et al., 2012 |
Table 2: In Vivo Neuroprotective and Anti-Inflammatory Studies
| Animal Model | Condition | Treatment (CA) | Key Quantitative Finding | Mechanism Implicated | Reference |
| C57BL/6J Mice | Inflammatory Pain (Formalin Test) | 0.125 & 0.25 mg/kg, i.p. | Significantly reduced nocifensive behavior in the second phase (0.36 ± 0.16 min vs 1.07 ± 0.14 min for vehicle). Higher doses (0.5 & 3 mg/kg) were inactive. | mGlu4 Receptor | Notartomaso et al., 2022 |
| mGlu4 Knockout Mice | Inflammatory Pain (Formalin Test) | 0.25 mg/kg, i.p. | Analgesic effect was abrogated, demonstrating mGlu4 dependence. | mGlu4 Receptor | Notartomaso et al., 2022 |
| C57BL/6J Mice | Neuropathic Pain (CCI Model) | 0.25 mg/kg, i.p. (acute) | Produced significant analgesia, increasing mechanical withdrawal threshold (peak at 45 min: 0.73 g vs 0.03 g for vehicle). | mGlu4 & AhR | Notartomaso et al., 2022 |
| C57BL/6J Mice | EAE (Model of Multiple Sclerosis) | 0.1 - 10 mg/kg, i.p. (daily) | Highly protective against EAE development. Protection was reduced, but not eliminated, in mGlu4 knockout mice. | mGlu4 & other targets | Fazio et al., 2014 |
| C57BL/6J Mice | MPTP-induced Parkinsonism | 50 nmol/0.5 µL (intrapallidal) | Protected against MPTP-induced damage of dopaminergic neurons. | mGlu4 Receptor | Fazio et al., 2012 |
Note: While extensive searches were conducted, specific quantitative data on the effect of this compound on infarct volume in preclinical stroke models (e.g., MCAO) or on specific pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) in the brain were not found in the reviewed literature.
Experimental Protocols
Detailed methodologies are critical for the replication and extension of these findings. Below are protocols for key experimental models used to evaluate the neuroprotective effects of this compound.
Protocol 1: In Vitro NMDA-Induced Excitotoxicity Assay
This protocol is adapted from methodologies used to assess neuroprotection in primary cortical neuron cultures.
-
Cell Culture:
-
Prepare mixed cortical cultures from fetal mice (e.g., embryonic day 14-16).
-
Dissociate cortical tissue and plate neurons on poly-L-lysine-coated plates in a suitable neurobasal medium supplemented with B27 and glutamine.
-
Maintain cultures for 10-14 days in vitro (DIV) to allow for maturation and synapse formation.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO and dilute to final concentrations (e.g., 10, 30, 100, 300 µM) in the culture medium.
-
Pre-incubate the mature cortical cultures with the CA-containing medium or vehicle control for a specified period (e.g., 15-30 minutes) before the excitotoxic insult.
-
-
Excitotoxic Insult:
-
Induce excitotoxicity by exposing the neurons to N-Methyl-D-aspartate (NMDA; e.g., 50-100 µM) and glycine (e.g., 10 µM) for a short duration (e.g., 10-20 minutes) in a magnesium-free buffer to facilitate NMDA receptor activation.
-
-
Washout and Recovery:
-
After the insult, gently wash the cultures twice with pre-warmed, conditioned medium (medium from the original culture plates) to remove NMDA.
-
Return the plates to the incubator and allow them to recover for 24 hours.
-
-
Assessment of Cell Viability:
-
Quantify neuronal viability using standard assays:
-
LDH Assay: Measure lactate dehydrogenase (LDH) release into the culture medium, which is indicative of cell death and membrane damage.
-
MTT Assay: Assess mitochondrial function in living cells by measuring the reduction of MTT to formazan.
-
Live/Dead Staining: Use fluorescent dyes like Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) and quantify using fluorescence microscopy.
-
-
Protocol 2: In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
This protocol describes the intraluminal filament model for inducing transient focal cerebral ischemia in mice, a standard for preclinical stroke research.
-
Animal Preparation:
-
Anesthetize an adult mouse (e.g., C57BL/6, 25-30g) with isoflurane.
-
Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.
-
Make a midline cervical incision to expose the underlying muscles and trachea.
-
-
Vessel Isolation:
-
Carefully dissect the soft tissue to isolate the right common carotid artery (CCA), the external carotid artery (ECA), and the internal carotid artery (ICA).
-
-
Occlusion Procedure:
-
Distally ligate the ECA and place temporary microvascular clips on the CCA and ICA.
-
Make a small incision in the ECA stump.
-
Introduce a silicon-coated monofilament (e.g., 6-0 nylon) through the incision into the ECA.
-
Remove the clip on the ICA and advance the filament approximately 9-10 mm past the CCA bifurcation until a slight resistance is felt, indicating it has occluded the origin of the middle cerebral artery (MCA).
-
Confirm successful occlusion by monitoring a >70% drop in regional cerebral blood flow with a laser Doppler flowmetry probe.
-
-
Ischemia and Reperfusion:
-
Maintain the filament in place for the desired ischemic period (e.g., 60 minutes).
-
To initiate reperfusion, carefully withdraw the filament.
-
Suture the neck incision and allow the animal to recover from anesthesia. This compound or vehicle would typically be administered intraperitoneally (i.p.) at a specified time before or after the MCAO procedure.
-
-
Infarct Volume Assessment:
-
At 24 hours post-MCAO, euthanize the animal and perfuse transcardially with saline.
-
Remove the brain and slice it into 2-mm coronal sections.
-
Incubate the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20-30 minutes. TTC stains viable mitochondrial enzymes in healthy tissue a deep red, leaving the infarcted tissue unstained (white).
-
Digitally photograph the slices and use image analysis software to calculate the infarct volume, often corrected for edema.
-
Conclusion and Future Directions
This compound is a promising endogenous molecule with a clear dual mechanism of action that is highly relevant to the pathologies of acute and chronic neurological disorders. Preclinical data robustly support its anti-excitotoxic and anti-inflammatory properties, primarily through the activation of mGlu4 and AhR receptors, respectively. The quantitative evidence from in vitro excitotoxicity and in vivo neuroinflammation models demonstrates its efficacy at pharmacologically relevant concentrations and doses.
However, to advance this compound towards clinical development, further research is essential. Key future directions include:
-
Stroke Model Efficacy: Conducting studies using the MCAO model to provide direct, quantitative evidence of infarct volume reduction.
-
Pharmacokinetics and Brain Penetration: Further characterizing the pharmacokinetic profile of CA and confirming its ability to cross the blood-brain barrier in different species.
-
Cytokine Profiling: Performing detailed analyses of CA's effects on pro- and anti-inflammatory cytokine levels within the CNS in models of neuroinflammation.
-
Chronic Disease Models: Evaluating the efficacy of long-term CA administration in chronic neurodegenerative models, such as those for Alzheimer's or Parkinson's disease.
By addressing these research gaps, the full therapeutic potential of this compound as a novel neuroprotective agent can be elucidated, paving the way for its potential translation into the clinic.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound and xanthurenic acid: Two kynurenine metabolites that interact with metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an endogenous agonist of type-4 metabotropic glutamate receptor, suppresses experimental autoimmune encephalomyelitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an endogenous metabolite of the kynurenine pathway, activates type 4 metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Immunomodulatory Functions of Cinnabarinic Acid via the Aryl Hydrocarbon Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnabarinic acid (CA), an endogenous metabolite of the kynurenine pathway of tryptophan catabolism, has emerged as a significant modulator of the immune system.[1] It is formed through the oxidative dimerization of two molecules of 3-hydroxyanthranilic acid.[1] A key mechanism underlying its immunomodulatory effects is its function as a ligand for the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor pivotal in regulating immune responses.[1][2] This technical guide provides an in-depth overview of the immunomodulatory functions of this compound mediated by the AHR, presenting quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways and experimental workflows.
The AHR is a cytosolic transcription factor that, upon ligand binding, translocates to the nucleus and forms a heterodimer with the AHR nuclear translocator (ARNT).[3] This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) or dioxin-responsive elements (DREs), initiating the transcription of target genes. AHR signaling is crucial in the differentiation and function of various immune cells, including T cells and dendritic cells. This compound has been identified as a novel endogenous AHR ligand that can drive the production of interleukin-22 (IL-22) and influence the balance between pro-inflammatory T helper 17 (Th17) cells and regulatory T cells (Tregs).
Signaling Pathways
The activation of the AHR by this compound initiates a cascade of molecular events that ultimately modulate gene expression and immune cell function. The canonical AHR signaling pathway is the primary mechanism through which CA exerts its effects.
Canonical AHR Signaling Pathway
In its inactive state, the AHR resides in the cytoplasm as part of a protein complex that includes heat shock protein 90 (HSP90), AHR-interacting protein (AIP), and the co-chaperone p23. The binding of this compound to the AHR triggers a conformational change, leading to the dissociation of this complex and the translocation of the ligand-AHR unit into the nucleus. Inside the nucleus, the AHR dimerizes with the AHR nuclear translocator (ARNT). This AHR-ARNT heterodimer then binds to dioxin-responsive elements (DREs) in the promoter regions of target genes, thereby regulating their transcription. One of the key target genes is the AHR repressor (AHRR), which creates a negative feedback loop by competing with AHR for binding to ARNT. Additionally, AHR activation induces the expression of cytochrome P450 enzymes, such as CYP1A1, which can metabolize and degrade AHR ligands.
Quantitative Data
The following tables summarize the quantitative data on the effects of this compound on AHR activation and subsequent immunomodulatory responses.
| Parameter | Value | Cell Type | Assay | Reference |
| AHR Activation | ||||
| IL-22 Production (at 1 µM CA) | Increased | Human and Mouse CD4+ T cells | Flow Cytometry | |
| CYP1A1 Expression | Induced | In vitro and in vivo | Not specified | |
| Immunomodulation | ||||
| Th17 Cell Differentiation | Inhibited | Human T cells | Not specified | |
| Regulatory T cell (Treg) vs. Th17 Balance | Shifted towards Treg | In vivo (EAE model) | Not specified | |
| State III Respiration Inhibition (IC50) | 0.5 µM | Not specified | Not specified | |
| Apoptosis Induction | >10x higher than 3-hydroxyanthranilic acid | Thymocytes | Caspase-3 activity | |
| In Vivo Efficacy (EAE Model) | ||||
| Disease Severity | Suppressed | Mice | Clinical scoring | |
| Effective Dose Range | 0.1-10 mg/kg, i.p. | Mice | Not specified |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the immunomodulatory functions of this compound.
AHR Activation Reporter Gene Assay
This assay quantifies the ability of this compound to activate the AHR, leading to the expression of a reporter gene (e.g., luciferase) under the control of a DRE promoter.
Materials:
-
Hepatoma cell line (e.g., Hepa-1c1c7) transiently or stably transfected with a DRE-driven luciferase reporter plasmid.
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
This compound stock solution (in DMSO).
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Seed the transfected cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., TCDD).
-
After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to the total protein concentration in each well.
In Vitro T Cell Differentiation and Cytokine Analysis
This protocol details the differentiation of naive CD4+ T cells into Th17 or Treg lineages in the presence of this compound and the subsequent analysis of cytokine production.
Materials:
-
Naive CD4+ T cells isolated from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes.
-
T cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies).
-
Cytokines for Th17 differentiation (e.g., IL-6, TGF-β, IL-23, IL-1β) and Treg differentiation (e.g., TGF-β, IL-2).
-
This compound.
-
AHR antagonist (e.g., CH-223191) for specificity control.
-
Cell stimulation cocktail (e.g., PMA, ionomycin, and a protein transport inhibitor like brefeldin A).
-
Fluorochrome-conjugated antibodies for flow cytometry (e.g., anti-IL-17A, anti-IL-22, anti-Foxp3).
-
ELISA kits for cytokine quantification in supernatants.
Protocol:
-
Culture naive CD4+ T cells with anti-CD3/anti-CD28 antibodies in the presence of polarizing cytokines for Th17 or Treg differentiation.
-
Add different concentrations of this compound to the cultures. Include a vehicle control and an AHR antagonist control group.
-
Culture the cells for 3-5 days.
-
For intracellular cytokine staining, restimulate the cells with a cell stimulation cocktail for 4-6 hours.
-
Stain the cells with antibodies against surface markers and intracellular cytokines/transcription factors.
-
Analyze the cell populations by flow cytometry.
-
Collect culture supernatants to quantify secreted cytokines (e.g., IL-17, IL-22) by ELISA.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for investigating the immunomodulatory effects of this compound.
Logical Relationship Diagram
This diagram illustrates the logical connection between this compound, AHR activation, and the resulting immunomodulatory outcomes.
Conclusion
This compound, acting as an endogenous ligand for the aryl hydrocarbon receptor, plays a significant role in modulating immune responses. Its ability to drive IL-22 production and influence the Th17/Treg cell balance highlights its potential as a therapeutic agent for autoimmune and inflammatory diseases. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the immunomodulatory properties of this compound and its therapeutic applications. Further research is warranted to fully elucidate the quantitative aspects of its interaction with the AHR and to explore its efficacy and safety in preclinical and clinical settings.
References
Cinnabarinic Acid: A Technical Guide to its Partial Agonism at the Metabotropic Glutamate Receptor 4 (mGluR4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinnabarinic acid, an endogenous metabolite of the kynurenine pathway, has emerged as a molecule of significant interest in neuropharmacology. This technical guide provides an in-depth analysis of its role as a partial agonist for the metabotropic glutamate receptor 4 (mGluR4). It summarizes key quantitative data, details experimental protocols for assessing its activity, and illustrates the associated signaling pathways. This document serves as a comprehensive resource for researchers investigating the therapeutic potential of this compound and its interaction with mGluR4 in the context of neurological and psychiatric disorders.
Introduction
This compound is a tryptophan metabolite formed via the oxidative dimerization of 3-hydroxyanthranilic acid.[1] It has been identified as a selective partial agonist at the metabotropic glutamate receptor 4 (mGluR4), with no significant activity at other mGlu receptor subtypes.[2][3] MGluR4, a Gi/Go protein-coupled receptor, is predominantly located on presynaptic terminals and plays a crucial role in modulating neurotransmitter release.[4] The interaction of this compound with mGluR4 has been linked to neuroprotective effects and analgesia, making it a promising candidate for further investigation in drug development.[3] This guide will delve into the quantitative pharmacology, experimental methodologies, and signaling cascades associated with this compound's action at mGluR4.
Quantitative Data
The following tables summarize the available quantitative data on the partial agonism of this compound at the mGluR4 receptor. While specific EC50 and binding affinity (Ki/Kd) values for this compound at mGluR4 are not consistently reported in the literature, the following data provides insights into its efficacy and potency in functional assays.
Table 1: Functional Efficacy of this compound at mGluR4
| Assay Type | Cell Type | Measurement | This compound Activity | Reference Compound | Efficacy Comparison |
| Inositol Phosphate (IP) Accumulation | HEK293 cells expressing mGluR4 | [3H]InsP formation | ~35% increase at 100 µM | ACPT-I (full agonist) | Approximately 5 times less efficacious than ACPT-I. |
| cAMP Formation Inhibition | Cultured cerebellar granule cells | Forskolin-stimulated cAMP levels | ~80% inhibition at 100 µM | Forskolin | Demonstrates significant inhibition of adenylyl cyclase. |
Table 2: Potency of this compound in Functional Assays
| Assay Type | Cell Type | Parameter | Value | Notes |
| Inositol Phosphate (IP) Accumulation | HEK293 cells expressing mGluR4 | Detectable Agonist Activity | ≥ 100 µM | Indicates relatively low potency in this heterologous expression system. |
| cAMP Formation Inhibition | Cultured cerebellar granule cells | Effective Concentration | 30 µM | Shows detectable inhibition of cAMP formation at this concentration. |
Signaling Pathways
This compound, acting as a partial agonist at mGluR4, activates the canonical Gi/Go signaling pathway. This cascade is initiated by the binding of this compound to the orthosteric site within the Venus flytrap domain of the receptor. This binding event induces a conformational change in the receptor, leading to the activation of the coupled heterotrimeric Gi/Go protein. The activated Gαi/o subunit then inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ subunit can also modulate the activity of ion channels, such as voltage-gated calcium channels.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound at mGluR4.
cAMP Formation Assay in Cultured Cerebellar Granule Cells
This protocol is designed to measure the inhibition of forskolin-stimulated cAMP accumulation in primary neuronal cultures, a functional readout of Gi/Go-coupled receptor activation.
Materials:
-
Primary cerebellar granule cell cultures (rat or mouse)
-
Neurobasal medium supplemented with B27 and other necessary components
-
This compound
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX)
-
Lysis buffer
-
cAMP assay kit (e.g., Radioimmunoassay [RIA] kit or ELISA-based kit)
Procedure:
-
Cell Culture: Prepare primary cerebellar granule cells from postnatal day 7-8 rat or mouse pups and culture for 7-8 days in vitro.
-
Pre-incubation: Wash the cells with assay buffer (e.g., Krebs-HEPES buffer) and pre-incubate with various concentrations of this compound (e.g., 1 µM to 300 µM) in the presence of a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation) for 15-20 minutes at 37°C.
-
Stimulation: Add forskolin (e.g., 1 µM final concentration) to all wells (except for the basal control) to stimulate adenylyl cyclase and incubate for an additional 15-20 minutes at 37°C.
-
Lysis: Terminate the reaction by aspirating the medium and lysing the cells with the provided lysis buffer from the cAMP assay kit.
-
cAMP Measurement: Determine the intracellular cAMP concentration using a competitive binding assay according to the manufacturer's instructions. This typically involves incubating the cell lysates with a known amount of labeled cAMP and an antibody specific for cAMP.
-
Data Analysis: Quantify the amount of cAMP produced in each sample by comparing the signal to a standard curve. Express the data as a percentage of the forskolin-stimulated response and plot against the concentration of this compound to determine the inhibitory effect.
Neuroprotection Assay Against Excitotoxicity in Cortical Cultures
This protocol assesses the ability of this compound to protect neurons from cell death induced by an excitotoxic insult, such as exposure to high concentrations of glutamate or NMDA.
Materials:
-
Mixed cortical neuron cultures (rat or mouse)
-
This compound
-
Glutamate or N-methyl-D-aspartate (NMDA)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Cell culture medium and supplements
Procedure:
-
Cell Culture: Prepare mixed cortical cultures from embryonic day 15-17 rodents and culture for 12-14 days to allow for neuronal maturation and synapse formation.
-
Pre-treatment: Pre-incubate the cultures with various concentrations of this compound (e.g., 10 µM to 100 µM) for 30 minutes to 1 hour before inducing excitotoxicity.
-
Excitotoxic Insult: Expose the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) or NMDA (e.g., 100-300 µM) for a defined period (e.g., 15-30 minutes).
-
Wash and Recovery: After the excitotoxic insult, wash the cultures to remove the excitotoxin and return them to their original culture medium containing the respective concentrations of this compound.
-
Incubation: Incubate the cultures for 24 hours to allow for the progression of cell death.
-
Viability Assessment:
-
LDH Assay: Measure the amount of LDH released into the culture medium, which is an indicator of cell lysis and death.
-
MTT Assay: Add MTT reagent to the cultures. Viable cells will reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified spectrophotometrically.
-
-
Data Analysis: Express the results as a percentage of the cell death or viability observed in the control group (excitotoxin alone) and compare the protective effects of different concentrations of this compound.
Conclusion
This compound represents a fascinating endogenous modulator of the glutamatergic system through its selective partial agonism at the mGluR4 receptor. The data and protocols presented in this technical guide provide a solid foundation for researchers to explore its pharmacological properties and therapeutic potential. Further studies are warranted to fully elucidate its in vivo efficacy and to determine precise pharmacokinetic and pharmacodynamic parameters, which will be crucial for its potential translation into clinical applications for a range of neurological and psychiatric disorders.
References
An In-depth Technical Guide to 2-amino-3-oxophenoxazine-1,9-dicarboxylic Acid (Cinnabarinic Acid)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activities of 2-amino-3-oxophenoxazine-1,9-dicarboxylic acid, commonly known as Cinnabarinic Acid. The information is compiled from publicly available scientific literature and databases, offering a valuable resource for professionals in research and drug development.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 2-amino-3-oxophenoxazine-1,9-dicarboxylic acid | [5] |
| Common Name | This compound | |
| CAS Number | 606-59-7 | |
| Molecular Formula | C₁₄H₈N₂O₆ | |
| Molecular Weight | 300.22 g/mol | |
| Physical Description | Solid, red to very dark red powder | |
| Water Solubility | 0.15 g/L | |
| Solubility in DMSO | 25 mM (warmed) | |
| UV/Vis λmax | 234, 426, 448 nm | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| pKa | Not reported |
Chemical Structure and Spectroscopic Data
The chemical structure of this compound is characterized by a phenoxazine core, which is a tricyclic system composed of two benzene rings fused to a 1,4-oxazine ring. This core is substituted with an amino group and two carboxylic acid groups.
Structural Identifiers:
-
SMILES: C1=CC(=C2C(=C1)OC3=CC(=O)C(=C(C3=N2)C(=O)O)N)C(=O)O
-
InChI: InChI=1S/C14H8N2O6/c15-10-6(17)4-8-12(9(10)14(20)21)16-11-5(13(18)19)2-1-3-7(11)22-8/h1-4H,15H2,(H,18,19)(H,20,21)
Spectroscopic Data:
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following data has been reported in the literature:
| Spectroscopic Technique | Solvent | Chemical Shifts (δ) / Wavelength (λ) | Source |
| ¹H NMR | d₆-DMSO | 9.71 (s, 1H), 8.78 (s, 1H), 7.93 (d, J = 8.0 Hz, 1H), 7.75 (d, J = 8.0 Hz, 1H), 7.59 (dd, overlapped, 1H), 6.59 (s, 1H) | |
| ¹³C NMR | d₆-DMSO | 178.1, 169.1, 166.3, 152.5, 150.5, 147.6, 142.4, 129.0, 128.8, 127.9, 126.2, 120.2, 104.9, 92.7 | |
| UV-Vis | Not specified | λmax: 234, 426, 448 nm | |
| LC-MS | Not specified | Found [M+H]⁺: 301.2 |
Experimental Protocols
Chemical Synthesis of this compound
A reported method for the chemical synthesis of this compound involves a single-step oxidation reaction.
Materials:
-
2-amino-3-hydroxybenzoic acid
-
Diacetoxyiodobenzene
-
Methanol
-
Stirring apparatus
-
Filtration equipment
Procedure:
-
Prepare a suspension of 2-amino-3-hydroxybenzoic acid (1 g, 6.53 mmol) in methanol (250 mL).
-
Stir the suspension at 25°C for 15 minutes.
-
Add diacetoxyiodobenzene (4.31 g, 13.39 mmol) to the reaction mixture in portions.
-
Continue stirring the reaction mixture for 12 hours at room temperature. The color of the mixture will gradually change to red.
-
Collect the resulting fine red precipitate by filtration.
-
Wash the precipitate with methanol to afford the final product.
Spectroscopic Characterization
Objective: To confirm the chemical structure of the synthesized this compound.
Materials:
-
Synthesized this compound
-
Deuterated dimethyl sulfoxide (d₆-DMSO)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Dissolve a small amount of the synthesized this compound in d₆-DMSO.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a suitable NMR spectrometer.
-
Process the spectra and compare the chemical shifts with the reported values to confirm the structure.
Objective: To determine the absorption maxima of this compound.
Materials:
-
Synthesized this compound
-
Suitable solvent (e.g., DMSO, ethanol)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Use the pure solvent as a blank.
-
Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-600 nm).
-
Identify the wavelengths of maximum absorbance (λmax).
Biological Role and Signaling Pathways
This compound is a biologically active metabolite of the kynurenine pathway, which is the primary route for tryptophan degradation in the body. It is formed from the oxidative dimerization of two molecules of 3-hydroxyanthranilic acid.
Biosynthesis of this compound
The formation of this compound is a downstream event in the kynurenine pathway. The simplified biosynthetic pathway is illustrated below.
Caption: Biosynthesis of this compound from Tryptophan.
Signaling Pathways
This compound has been identified as a modulator of at least two important signaling pathways:
-
Metabotropic Glutamate Receptor 4 (mGlu4) Agonism: this compound acts as a partial agonist at the mGlu4 receptor, a G-protein coupled receptor involved in the regulation of neurotransmission. This activity is being investigated for its potential neuroprotective effects.
-
Aryl Hydrocarbon Receptor (AhR) Ligand: It also functions as a ligand for the Aryl Hydrocarbon Receptor, a transcription factor involved in regulating immune responses. This interaction can influence the differentiation of T-helper cells and the production of cytokines like IL-22.
Experimental Protocols for Biological Activity
mGlu4 Receptor Agonist Assay (cAMP Accumulation Assay)
Objective: To determine the agonist activity of this compound at the mGlu4 receptor by measuring the inhibition of forskolin-stimulated cAMP accumulation.
Materials:
-
HEK293 cells stably expressing the mGlu4 receptor
-
This compound
-
Forskolin
-
cAMP assay kit
-
Cell culture reagents
Procedure:
-
Culture HEK293-mGlu4 cells to an appropriate confluency in 96-well plates.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15 minutes).
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 1 µM) to induce cAMP production.
-
Incubate for a further period (e.g., 15 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit according to the manufacturer's instructions.
-
Analyze the data to determine the concentration-dependent inhibition of forskolin-stimulated cAMP accumulation by this compound.
Caption: Workflow for mGlu4 Receptor Agonist Assay.
Aryl Hydrocarbon Receptor (AhR) Ligand Binding Assay (Reporter Gene Assay)
Objective: To assess the ability of this compound to activate the Aryl Hydrocarbon Receptor.
Materials:
-
Hepatoma cell line (e.g., HepG2) transiently or stably transfected with an AhR-responsive luciferase reporter construct.
-
This compound
-
Luciferase assay reagent
-
Cell culture reagents
-
Luminometer
Procedure:
-
Seed the transfected cells in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of this compound. Include a known AhR agonist (e.g., TCDD) as a positive control and a vehicle control.
-
Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene expression.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the fold induction of luciferase activity relative to the vehicle control to determine the AhR-activating potential of this compound.
Caption: Workflow for AhR Ligand Binding Assay.
References
- 1. ≥98% (HPLC), mGlu4R agonist, powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A Review on the Role and Function of this compound, a "Forgotten" Metabolite of the Kynurenine Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unstability of this compound, an endogenous metabolite of tryptophan, under situations mimicking physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C14H8N2O6 | CID 114918 - PubChem [pubchem.ncbi.nlm.nih.gov]
Cinnabarinic Acid: A Technical Guide to its Discovery, History, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinnabarinic acid, a metabolite of the kynurenine pathway, has emerged from relative obscurity to become a molecule of significant interest in the fields of neurobiology and immunology. Initially identified in the mid-20th century, its biological functions remained largely unexplored for decades. However, recent research has illuminated its roles as a modulator of both the metabotropic glutamate receptor 4 (mGlu4) and the aryl hydrocarbon receptor (AhR). These interactions confer upon this compound a range of biological activities, including neuroprotection and immunomodulation, positioning it as a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the discovery and history of this compound research, detailed experimental protocols for its study, a summary of key quantitative data, and a visualization of its primary signaling pathways.
Discovery and History of this compound Research
This compound was first described in 1957 as a product of the oxidative dimerization of 3-hydroxyanthranilic acid, an intermediate in the kynurenine pathway of tryptophan metabolism.[1] For many years, it was considered a minor and relatively unimportant "forgotten" metabolite of this pathway.[1] The broader field of kynurenine pathway research began much earlier, with the identification of kynurenic acid in 1853.[2] The elucidation of the pathway's steps throughout the 20th century eventually led to the characterization of its various neuroactive and immunomodulatory metabolites.[2][3]
A significant turning point in this compound research occurred in 2012, when a study identified it as an endogenous partial agonist of the metabotropic glutamate receptor 4 (mGlu4). This discovery opened up new avenues of investigation into its potential role in the central nervous system, particularly in the context of neuroprotection. Subsequent research further solidified its neuroprotective effects in preclinical models of excitotoxic injury.
Two years later, in 2014, another landmark study identified this compound as a novel endogenous ligand for the aryl hydrocarbon receptor (AhR). This finding linked this compound to the immune system, demonstrating its ability to drive the production of interleukin-22 (IL-22) in T helper cells, thereby influencing epithelial and barrier immunity. These two key discoveries in 2012 and 2014 transformed the understanding of this compound from that of a simple metabolite to a signaling molecule with potential therapeutic implications in both neurological and immunological disorders.
Quantitative Data on the Biological Activities of this compound
The following tables summarize key quantitative data from pivotal studies on the biological activities of this compound.
Table 1: Activity of this compound at the mGlu4 Receptor and Neuroprotective Effects
| Parameter | Value | Experimental System | Reference |
| mGlu4 Receptor Activation | |||
| Inhibition of forskolin-stimulated cAMP formation | Effective at 30 µM, ~80% inhibition at 100 µM | Cultured cerebellar granule cells | |
| Neuroprotection | |||
| Protection against NMDA-induced excitotoxicity | Neuroprotective at concentrations above 30 µM | Mixed cultures of cortical cells | |
| Reduction in LDH release (vs. NMDA alone) | Significant reduction at 100 µM | Mixed cortical cultures | |
| In Vivo Analgesic Effects | |||
| Reduction in nocifensive behavior (formalin test) | 0.125 and 0.25 mg/kg, i.p. | Wild-type mice | |
| Antipsychotic-like Activity | |||
| Reduction in MK-801-induced hyperlocomotion | 0.125 to 5 mg/kg, i.p. | Mice |
Table 2: Activity of this compound at the Aryl Hydrocarbon Receptor (AhR) and Immunomodulatory Effects
| Parameter | Value | Experimental System | Reference |
| AhR Binding | |||
| Competitive displacement of [3H]TCDD | Demonstrates direct binding | In vitro translated human AhR protein | |
| IL-22 Production | |||
| Increased IL-22 production in CD4+ T cells | 1 µM | Human and mouse CD4+ T cells |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activities of this compound.
Synthesis of this compound
Objective: To chemically synthesize this compound for experimental use.
Protocol:
-
Suspend 1 g of 2-amino-3-hydroxybenzoic acid (6.53 mmol) in 250 mL of methanol and stir at 25°C for 15 minutes.
-
Add diacetoxyiodobenzene (4.31 g, 13.39 mmol) to the reaction mixture in portions. The color of the mixture will gradually change from pale yellow-pink to red.
-
Continue stirring for 12 hours at room temperature.
-
Collect the fine red precipitate by filtration.
-
Wash the precipitate with methanol.
-
The resulting solid is this compound.
In Vitro Aryl Hydrocarbon Receptor (AhR) Competitive Binding Assay
Objective: To determine if this compound directly binds to the AhR.
Protocol:
-
Synthesize human AhR protein from an AHR expression construct (e.g., pSporthAHR2) using a TnT-Quick Coupled Reticulocyte Lysate System.
-
Measure the competition between this compound and 2,3,7,8-tetrachloro[1,6-3H]dibenzo-p-dioxin ([3H]TCDD) for binding to the human AhR.
-
Perform the binding assay by velocity sedimentation on sucrose gradients in a vertical tube rotor.
-
Quantify the displacement of [3H]TCDD by this compound to determine its binding affinity.
Measurement of IL-22 Production in Human T Cells
Objective: To assess the ability of this compound to induce IL-22 production in T cells.
Protocol:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy adult volunteers.
-
Culture the PBMCs and stimulate them with anti-CD3 and anti-CD28 antibodies in vitro.
-
Treat the stimulated cells with varying concentrations of this compound (e.g., 1 µM).
-
After a suitable incubation period (e.g., 5 days), measure the production of IL-22 in the cell culture supernatant by ELISA or by intracellular staining and flow cytometry.
Neuroprotection Assay against NMDA-Induced Excitotoxicity
Objective: To evaluate the neuroprotective effects of this compound against glutamate-induced cell death.
Protocol:
-
Prepare mixed cultures of cortical cells from embryonic rodents.
-
Expose the cultured neurons to the excitotoxin N-methyl-D-aspartate (NMDA) to induce cell death.
-
Co-treat the cells with various concentrations of this compound (e.g., 30-100 µM).
-
Assess neuronal viability after a 24-hour incubation period by measuring the release of lactate dehydrogenase (LDH) into the culture medium. A decrease in LDH release in the presence of this compound indicates neuroprotection.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of this compound and a typical experimental workflow.
Caption: this compound activation of the mGlu4 receptor signaling pathway.
Caption: this compound activation of the AhR signaling pathway leading to IL-22 production.
Caption: Experimental workflow for assessing the neuroprotective effects of this compound.
Conclusion and Future Directions
The journey of this compound from a "forgotten" metabolite to a molecule of significant pharmacological interest underscores the importance of continued exploration of endogenous metabolic pathways. Its dual activity on the mGlu4 receptor and AhR presents a unique therapeutic opportunity for diseases with both neurological and inflammatory components. Future research should focus on elucidating the detailed molecular mechanisms of its action, exploring its therapeutic potential in a wider range of disease models, and developing strategies for its targeted delivery and modulation. The in-depth understanding of this compound's biology will be crucial for translating its promise into novel therapies for a variety of challenging medical conditions.
References
- 1. Frontiers | Analgesic Activity of this compound in Models of Inflammatory and Neuropathic Pain [frontiersin.org]
- 2. Identification of this compound as a Novel Endogenous Aryl Hydrocarbon Receptor Ligand That Drives IL-22 Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decoding this compound–Specific Stanniocalcin 2 Induction by Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Cinnabarinic Acid: A Dual-Acting Metabolite at the Crossroads of Neuroimmunology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Cinnabarinic acid (CA), an endogenous metabolite of the kynurenine pathway, is emerging as a pivotal molecule in the intricate interplay between the nervous and immune systems. Formed via the oxidative dimerization of 3-hydroxyanthranilic acid, CA exhibits a unique dual-action mechanism, functioning as both a partial agonist for the type 4 metabotropic glutamate receptor (mGlu4) and as a ligand for the aryl hydrocarbon receptor (AHR).[1] This multifaceted activity positions CA as a compelling therapeutic candidate for a range of neuroinflammatory and neurodegenerative disorders. This technical guide provides a comprehensive overview of the core mechanisms of CA, detailed experimental protocols, quantitative data, and a visual representation of its signaling pathways to facilitate further research and drug development.
Core Mechanisms of Action
This compound's influence on neuroimmunology stems from its ability to modulate two distinct and critical signaling pathways: the mGlu4 receptor and the aryl hydrocarbon receptor.
Metabotropic Glutamate Receptor 4 (mGlu4) Agonism
This compound acts as an orthosteric partial agonist of the mGlu4 receptor, a Gi/Go-protein coupled receptor predominantly located on presynaptic terminals.[2] Activation of mGlu4 receptors generally leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and a subsequent reduction in neurotransmitter release, particularly glutamate.[3] This mechanism is central to CA's neuroprotective effects, as excessive glutamate is a key driver of excitotoxicity in various neurological conditions.
Aryl Hydrocarbon Receptor (AHR) Activation
As a ligand for the AHR, a ligand-activated transcription factor, this compound plays a crucial role in modulating immune responses.[4] Upon binding CA, the AHR translocates to the nucleus, where it forms a heterodimer with the AHR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, influencing their transcription.[5] A key outcome of AHR activation by CA is the induction of Interleukin-22 (IL-22) production, a cytokine known for its tissue-protective and anti-inflammatory properties at barrier surfaces. Furthermore, AHR activation by CA has been shown to shift the balance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T cells (Tregs), favoring an immunosuppressive environment.
Data Presentation
The following tables summarize the quantitative data available on the biological activities of this compound.
| Parameter | Receptor/Assay | Value | Species | Reference |
| In Vitro Activity | ||||
| EC50 (cAMP Inhibition) | mGlu4 Receptor | ~30 µM | Murine | |
| Partial Agonist Activity | mGlu4 Receptor (vs. L-AP4) | ~25% of L-AP4 | - | |
| AHR Activation | AHR Reporter Assay | Dose-dependent induction of GFP | Murine | |
| IL-22 Production | Human Peripheral Blood Mononuclear Cells | Dose-dependent increase | Human | |
| Neuroprotection (vs. NMDA) | Cultured Cortical Neurons | Significant protection at 10-300 µM | Murine | |
| In Vivo Efficacy | ||||
| EAE Amelioration | MOG35-55-induced EAE | 0.1 - 10 mg/kg (i.p., daily) | Murine | |
| Analgesia (Formalin Test) | Inflammatory Pain | 0.125 - 0.25 mg/kg (i.p.) | Murine | |
| Cellular Effects | ||||
| Treg Cell Modulation | EAE Model (Spleen) | Increased percentage of CD4+Foxp3+ cells | Murine | |
| Th17 Cell Modulation | EAE Model (Spleen) | Decreased percentage of CD4+IL-17+ cells | Murine |
Table 1: Quantitative Data on this compound's Biological Activities
Experimental Protocols
Experimental Autoimmune Encephalomyelitis (EAE) Model
This protocol describes the induction of EAE in C57BL/6 mice and subsequent treatment with this compound to assess its therapeutic potential.
Materials:
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTX)
-
This compound (CA)
-
Sterile PBS
-
Female C57BL/6 mice (8-12 weeks old)
Procedure:
-
Immunization (Day 0):
-
Prepare an emulsion of MOG35-55 in CFA (final concentration of MOG35-55: 2 mg/mL; final concentration of M. tuberculosis: 4 mg/mL).
-
Administer 100 µL of the emulsion subcutaneously at two sites on the flank of each mouse.
-
Administer 200 ng of PTX in 100 µL of PBS intraperitoneally (i.p.).
-
-
PTX Booster (Day 2):
-
Administer a second dose of 200 ng of PTX in 100 µL of PBS i.p.
-
-
This compound Treatment:
-
Prepare a solution of CA in sterile saline.
-
Beginning on the day of immunization (Day 0), administer CA daily via i.p. injection at a dose of 0.1-10 mg/kg. The control group receives daily i.p. injections of saline.
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Score the clinical severity on a scale of 0-5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund or dead
-
-
Formalin-Induced Inflammatory Pain Model
This protocol details the use of the formalin test to evaluate the analgesic properties of this compound.
Materials:
-
Formalin (2.5% solution in saline)
-
This compound (CA)
-
Sterile saline
-
Male C57BL/6 mice
Procedure:
-
Acclimatization:
-
Place mice individually in observation chambers for at least 30 minutes before the experiment to allow for acclimatization.
-
-
This compound Administration:
-
Administer CA i.p. at doses ranging from 0.125 to 3 mg/kg, 15 minutes before the formalin injection. The control group receives an i.p. injection of saline.
-
-
Formalin Injection:
-
Inject 20 µL of 2.5% formalin solution into the plantar surface of the right hind paw.
-
-
Nociceptive Behavior Observation:
-
Immediately after the formalin injection, record the cumulative time the animal spends licking or biting the injected paw for 60 minutes.
-
The response is typically biphasic:
-
Phase 1 (0-5 minutes): Represents acute nociceptive pain.
-
Phase 2 (15-60 minutes): Represents inflammatory pain.
-
-
-
Data Analysis:
-
Compare the duration of licking/biting behavior between the CA-treated and control groups for both phases.
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathways
// mGlu4 Pathway CA -> mGlu4 [label="Binds to"]; mGlu4 -> Gi_Go [label="Activates"]; Gi_Go -> AC [label="Inhibits", arrowhead=tee]; AC -> cAMP [label="Converts ATP to", style=dashed]; cAMP -> PKA [label="Activates"]; PKA -> Neurotransmitter_Vesicle [label="Inhibits fusion of", arrowhead=tee]; Neurotransmitter_Vesicle -> Glutamate_Release [label="Leads to"]; Glutamate_Release -> Neuroprotection;
// AHR Pathway CA -> AHR_complex [label="Binds to"]; AHR_complex -> AHR_ligand [label="Conformational\nchange"]; AHR_ligand -> ARNT [label="Translocates to\nnucleus & binds"]; ARNT -> AHR_ARNT [style=invis]; AHR_ligand -> AHR_ARNT [style=invis]; {rank=same; ARNT; AHR_ligand} AHR_ARNT -> XRE [label="Binds to"]; XRE -> IL22_gene [label="Activates\ntranscription of"]; IL22_gene -> IL22_mRNA [label="Transcription"]; IL22_mRNA -> IL22_protein [label="Translation"]; IL22_protein -> Immune_Modulation; } end_dot
Dual signaling pathways of this compound.
Experimental Workflow for EAE Model
Workflow of the EAE experiment with CA treatment.
Neuroimmunological Implications and Therapeutic Potential
The dual engagement of mGlu4 and AHR by this compound underpins its significant potential in neuroimmunology.
In the context of multiple sclerosis, modeled by EAE, CA's ability to suppress the disease is multifaceted. By activating mGlu4 receptors, it likely reduces glutamate-mediated excitotoxicity to neurons and oligodendrocytes. Simultaneously, its activation of the AHR pathway promotes an anti-inflammatory milieu by increasing IL-22 production and shifting the T-cell balance from the pathogenic Th17 phenotype towards the protective Treg phenotype. This combined neuroprotective and immunomodulatory action makes CA a particularly attractive candidate for diseases with both neurodegenerative and inflammatory components.
In models of inflammatory pain, the analgesic effect of CA appears to be primarily mediated through mGlu4 receptor activation. This suggests a role for CA in dampening nociceptive signaling in the central nervous system.
Future Directions and Conclusion
This compound represents a promising endogenous molecule with significant therapeutic potential in the field of neuroimmunology. Its ability to concurrently target both neuronal excitotoxicity and immune dysregulation through distinct receptor systems offers a unique advantage for treating complex neurological disorders.
Further research is warranted to fully elucidate the downstream signaling cascades of both the mGlu4 and AHR pathways following CA activation in different neural and immune cell types. Specifically, more quantitative data on the effects of CA on microglial and astrocytic function are needed to complete our understanding of its neuroprotective mechanisms. Moreover, preclinical studies in a wider range of neuroinflammatory and neurodegenerative models are necessary to validate its therapeutic efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound and xanthurenic acid: Two kynurenine metabolites that interact with metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Identification of this compound as a novel endogenous aryl hydrocarbon receptor ligand that drives IL-22 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Decoding this compound–Specific Stanniocalcin 2 Induction by Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Review of the Biological Activities of Cinnabarinic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnabarinic acid (CA), a tryptophan metabolite of the kynurenine pathway, is an endogenous phenoxazinone derivative formed by the oxidative dimerization of 3-hydroxyanthranilic acid.[1][2] Historically considered a "forgotten" metabolite, recent research has unveiled its diverse and significant biological activities, positioning it as a molecule of interest for therapeutic development.[3] This technical guide provides a comprehensive literature review of the biological activities of this compound, with a focus on its neuroprotective, immunomodulatory, antimicrobial, and anticancer properties. Quantitative data are summarized in structured tables, key experimental protocols are detailed, and signaling pathways are visualized to offer a thorough resource for the scientific community.
Core Biological Activities and Molecular Targets
This compound exerts its pleiotropic effects through the modulation of two primary molecular targets: the metabotropic glutamate receptor 4 (mGlu4) and the aryl hydrocarbon receptor (AhR).[4][5] Its ability to interact with these receptors underpins its diverse pharmacological profile.
Neuroprotective and Analgesic Activities
This compound demonstrates significant neuroprotective and analgesic properties, primarily through its action as a partial agonist at the mGlu4 receptor.
Quantitative Data on Neuroprotective and Analgesic Activities
| Biological Effect | Assay System | Key Findings | Reference(s) |
| Neuroprotection | Cultured cortical neurons (NMDA-induced excitotoxicity) | Neuroprotective at concentrations above 30 μM. | |
| Analgesia | Formalin-induced inflammatory pain in mice | Reduced nocifensive behavior at low doses (0.125 and 0.25 mg/kg, i.p.). Higher doses (0.5 and 3 mg/kg) were ineffective. | |
| Chronic Constriction Injury (CCI) model of neuropathic pain in mice | A single injection of 0.25 mg/kg (i.p.) produced significant analgesia. |
Signaling Pathway: mGlu4 Receptor Activation
This compound acts as an orthosteric agonist at the mGlu4 receptor, a Gi/Go-coupled protein that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate neurotransmitter release, contributing to its neuroprotective and analgesic effects.
This compound activates the mGlu4 receptor, leading to neuroprotection and analgesia.
Immunomodulatory and Anti-inflammatory Activities
This compound is a potent modulator of the immune system, acting as an agonist of the aryl hydrocarbon receptor (AhR). This interaction drives the production of the cytokine interleukin-22 (IL-22) and upregulates other target genes, contributing to its immunomodulatory and anti-inflammatory effects.
Quantitative Data on Immunomodulatory and Anti-inflammatory Activities
| Biological Effect | Assay System | Key Findings | Reference(s) |
| IL-22 Production | Human and mouse CD4+ T cells | 1 μM of this compound increases IL-22 production. | |
| IDO Inhibition | Enzyme assay | IC50 ≈ 2 μM; Ki = 326 nM. |
Signaling Pathway: AhR Activation
Upon binding to this compound, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the promoter regions of target genes. This leads to the transcription of genes such as IL22, STC2 (Stanniocalcin 2), and CYP1A1. The induction of IL-22 is a key mechanism behind its immunomodulatory effects, while STC2 has been implicated in its cytoprotective actions.
References
- 1. Role of ERK1/2 Signaling in this compound-Driven Stanniocalcin 2–Mediated Protection against Alcohol-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A Review on the Role and Function of this compound, a “Forgotten” Metabolite of the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Complex Biology of the Aryl Hydrocarbon Receptor and Its Role in the Pituitary Gland - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Chemical Synthesis of Cinnabarinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical and enzymatic synthesis of cinnabarinic acid, a phenoxazinone metabolite of the kynurenine pathway. The following sections offer a comparative overview of two primary synthetic methods, complete with experimental protocols, quantitative data, and visual workflow diagrams to guide researchers in the efficient laboratory-scale production of this compound.
Introduction
This compound (2-amino-3-oxo-3H-phenoxazine-1,9-dicarboxylic acid) is a naturally occurring orange-red pigment. It is formed in vivo via the oxidative dimerization of two molecules of 3-hydroxyanthranilic acid (3-HAA)[1]. As a metabolite of the kynurenine pathway, which is involved in tryptophan metabolism, this compound has garnered interest for its biological activities. This document outlines two effective methods for its synthesis: a chemical approach using manganese dioxide as an oxidant and an enzymatic method employing laccase.
Methods Overview and Data Summary
The choice between chemical and enzymatic synthesis of this compound will depend on the specific requirements of the research, such as desired yield, purity, and access to reagents and equipment. The following table summarizes the key quantitative data for each method.
| Parameter | Chemical Synthesis (Manganese Dioxide) | Enzymatic Synthesis (Laccase) |
| Starting Material | 3-Hydroxyanthranilic acid | 3-Hydroxyanthranilic acid |
| Key Reagent | Manganese (IV) Oxide (MnO₂) | Laccase from Pycnoporus cinnabarinus |
| Reaction Time | 12 hours | Not explicitly stated, requires monitoring |
| Reported Yield | ~30% | Yields can be variable, optimization is key |
| Purification Method | Filtration and washing | Solvent extraction (Ethyl Acetate) |
Experimental Protocols
Method 1: Chemical Synthesis via Manganese Dioxide Oxidation
This method relies on the chemical oxidation of 3-hydroxyanthranilic acid to facilitate the dimerization and formation of this compound.
Materials:
-
3-Hydroxyanthranilic acid (3-HAA)
-
Activated Manganese (IV) Oxide (MnO₂)
-
Methanol
-
Filtration apparatus (e.g., Buchner funnel and filter paper)
-
Stir plate and stir bar
-
Reaction flask
Protocol:
-
Dissolve 1 gram of 3-hydroxyanthranilic acid in a suitable solvent such as methanol in a reaction flask equipped with a stir bar.
-
Add a molar excess of activated manganese (IV) oxide to the solution. A typical starting point is a 5 to 10-fold molar excess of MnO₂ relative to the 3-HAA.
-
Stir the reaction mixture vigorously at room temperature for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solid manganese dioxide and the precipitated this compound are collected by filtration.
-
Wash the collected solid with fresh methanol to remove any unreacted starting material and soluble impurities.
-
The fine red precipitate of this compound can be further purified if necessary, for example, by recrystallization, though filtration and washing are often sufficient to yield a product of adequate purity for many applications. A reported yield for this method is approximately 29.6%.
Method 2: Enzymatic Synthesis using Laccase
This protocol utilizes the catalytic activity of laccase to oxidize 3-hydroxyanthranilic acid, mimicking the natural biosynthetic pathway.
Materials:
-
3-Hydroxyanthranilic acid (3-HAA)
-
Laccase (e.g., from Pycnoporus cinnabarinus)
-
Sodium tartrate buffer (50 mM, pH 4.5)
-
Ethyl acetate
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Prepare a solution of 3-hydroxyanthranilic acid in 50 mM sodium tartrate buffer (pH 4.5). A starting concentration of 500 µM 3-HAA can be used.
-
Add laccase to the reaction mixture. The amount of enzyme will depend on its specific activity; however, a starting point of 0.15 Units of laccase per milliliter of reaction volume can be employed.
-
Incubate the reaction mixture at an optimal temperature for the chosen laccase (typically around 25-37°C) with gentle agitation.
-
Monitor the formation of the red-orange colored this compound visually and spectrophotometrically (absorbance at 450 nm).
-
Once the reaction has reached the desired endpoint, the product can be isolated. Centrifuge the reaction mixture to remove any solid particulates.
-
Extract the supernatant containing this compound with an equal volume of ethyl acetate in a separatory funnel.
-
Separate the organic layer, and repeat the extraction of the aqueous layer to maximize product recovery.
-
Combine the organic extracts and evaporate the solvent using a rotary evaporator to obtain the solid this compound.
-
The purity of the product can be assessed by techniques such as TLC, HPLC, or NMR spectroscopy[2].
Visualizing the Synthesis Workflows
The following diagrams illustrate the key steps in both the chemical and enzymatic synthesis of this compound.
Caption: Chemical synthesis workflow for this compound.
Caption: Enzymatic synthesis workflow for this compound.
References
Protocol for the Enzymatic Synthesis of Cinnabarinic Acid
Application Note
Introduction
Cinnabarinic acid is a phenoxazinone compound with significant potential in the pharmaceutical and biotechnology sectors due to its antimicrobial, antiviral, and antitumor activities. It also serves as a valuable chromophore in various biotechnological applications. The enzymatic synthesis of this compound from its precursor, 3-hydroxyanthranilic acid (3-HAA), offers a green and efficient alternative to chemical synthesis methods. This document provides detailed protocols for the synthesis of this compound using two primary enzymatic systems: laccase from the fungus Pycnoporus cinnabarinus and cinnabarinate synthase, an enzyme found in mammalian liver.
Target Audience
This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of biocatalysis, natural product synthesis, and pharmaceutical research.
Principle of the Reaction
The enzymatic synthesis of this compound involves the oxidative dimerization of two molecules of 3-hydroxyanthranilic acid. This reaction is catalyzed by oxidoreductases, with laccase and cinnabarinate synthase being the most prominently studied enzymes for this conversion. The reaction proceeds through the formation of a radical intermediate, which then undergoes spontaneous condensation and further oxidation to yield the stable red pigment, this compound.
Signaling Pathway: Enzymatic Conversion of 3-HAA
Caption: Enzymatic synthesis of this compound from 3-hydroxyanthranilic acid.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the enzymatic synthesis of this compound using laccase and cinnabarinate synthase.
| Parameter | Laccase (Pycnoporus cinnabarinus) | Cinnabarinate Synthase (Rat Liver) | Reference |
| Optimal pH | 4.5 | 7.2 | [1][2] |
| Optimal Temperature | Not specified (ambient) | 37°C | [2] |
| Required Cofactors/Activators | None | Mn²⁺ (absolute requirement) | [2] |
| Inhibitors | Not specified | Ag⁺, Hg²⁺, MoO₄²⁻, Fe²⁺, Cu²⁺ | [3] |
| Substrate | 3-Hydroxyanthranilic Acid (3-HAA) | 3-Hydroxyanthranilic Acid (3-HAA) | |
| Reported Yield | Variable | Not directly reported in simple yield |
Experimental Protocols
Protocol 1: Laccase-Mediated Synthesis of this compound
This protocol details the synthesis of this compound using commercially available or purified laccase from Pycnoporus cinnabarinus.
Materials and Reagents:
-
Laccase from Pycnoporus cinnabarinus (activity to be determined)
-
3-Hydroxyanthranilic acid (3-HAA)
-
Sodium tartrate buffer (50 mM, pH 4.5)
-
Spectrophotometer
-
HPLC system with a C18 column
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid (HPLC grade)
-
Deionized water
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing 50 mM sodium tartrate buffer (pH 4.5).
-
Add 3-hydroxyanthranilic acid to a final concentration of 500 µM.
-
Equilibrate the reaction mixture to room temperature.
-
Initiate the reaction by adding laccase. The optimal enzyme concentration should be determined empirically, starting with a range of 0.1 to 1 U/mL of reaction volume. One unit (U) of laccase activity is defined as the amount of enzyme that oxidizes 1 µmol of a standard substrate (e.g., ABTS) per minute.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature with gentle agitation for a period ranging from 1 to 24 hours.
-
Monitor the progress of the reaction by observing the color change of the solution to red and by taking aliquots for spectrophotometric or HPLC analysis.
-
-
Reaction Termination:
-
The reaction can be stopped by heat inactivation of the enzyme (e.g., 10 minutes at 80°C) or by adding a denaturing agent like SDS.
-
-
Purification of this compound (via HPLC):
-
Filter the reaction mixture through a 0.22 µm syringe filter to remove any precipitated protein.
-
Inject the filtered sample onto a C18 reverse-phase HPLC column.
-
Use a mobile phase consisting of a gradient of acetonitrile in water with 0.1% TFA or formic acid. A typical gradient could be 10-90% acetonitrile over 20 minutes.
-
Monitor the elution profile at a wavelength of approximately 450 nm.
-
Collect the fractions corresponding to the this compound peak.
-
Lyophilize the collected fractions to obtain pure this compound.
-
-
Quantification:
-
This compound concentration can be determined spectrophotometrically by measuring the absorbance at its λmax (approximately 450 nm).
-
The concentration is calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette, and c is the concentration.
-
Experimental Workflow: Laccase Synthesis
Caption: Workflow for laccase-mediated synthesis of this compound.
Protocol 2: Cinnabarinate Synthase-Mediated Synthesis of this compound
This protocol outlines the synthesis using a partially purified cinnabarinate synthase preparation, for example, from rat liver.
Materials and Reagents:
-
Partially purified cinnabarinate synthase
-
3-Hydroxyanthranilic acid (3-HAA)
-
Potassium phosphate buffer (0.1 M, pH 7.2)
-
Manganese(II) chloride (MnCl₂) solution (1 mM)
-
Spectrophotometer
-
Incubator or water bath at 37°C
Procedure:
-
Enzyme Preparation:
-
Cinnabarinate synthase can be partially purified from rat liver nuclear fractions as described in the literature. The protein concentration of the enzyme preparation should be determined.
-
-
Reaction Setup:
-
In a microcentrifuge tube or a cuvette, prepare the reaction mixture containing 0.1 M potassium phosphate buffer (pH 7.2).
-
Add 3-hydroxyanthranilic acid to a final concentration of 100-500 µM.
-
Add MnCl₂ to a final concentration in the sub-micromolar to low micromolar range (e.g., 0.1 - 10 µM). The optimal concentration should be determined experimentally.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the cinnabarinate synthase preparation to the reaction mixture.
-
Incubate at 37°C.
-
-
Monitoring the Reaction:
-
The formation of this compound can be continuously monitored spectrophotometrically by measuring the increase in absorbance at approximately 450 nm.
-
-
Purification and Quantification:
-
Follow the same purification and quantification steps as described in Protocol 1 (steps 4 and 5).
-
Experimental Workflow: Synthase Synthesis
Caption: Workflow for cinnabarinate synthase-mediated synthesis.
Protocol 3: Determination of the Molar Extinction Coefficient of this compound
Materials and Reagents:
-
Purified this compound (of known high purity)
-
Analytical balance
-
Appropriate solvent (e.g., methanol or phosphate buffer at a specific pH)
-
Volumetric flasks
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare a Stock Solution:
-
Accurately weigh a small amount of pure, dry this compound (e.g., 1-5 mg).
-
Dissolve the weighed this compound in a precise volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration (in g/L).
-
Calculate the molar concentration of the stock solution (Molar Mass of this compound: 300.24 g/mol ).
-
-
Prepare a Dilution Series:
-
Prepare a series of at least five dilutions of the stock solution with known concentrations. The concentrations should be chosen to give absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
-
Measure Absorbance:
-
Record the full UV-Vis spectrum (e.g., 200-700 nm) of one of the diluted solutions to determine the wavelength of maximum absorbance (λmax).
-
Measure the absorbance of the blank (solvent) and all the standard solutions at the determined λmax.
-
-
Construct a Calibration Curve:
-
Plot a graph of absorbance versus molar concentration for the standard solutions.
-
Perform a linear regression analysis on the data points. The plot should be linear and pass through the origin.
-
-
Calculate the Molar Extinction Coefficient:
-
According to the Beer-Lambert law (A = εbc), the slope of the calibration curve is equal to the product of the molar extinction coefficient (ε) and the path length of the cuvette (b, typically 1 cm).
-
Calculate ε by dividing the slope of the line by the path length of the cuvette (ε = slope / b). The units of ε will be M⁻¹cm⁻¹.
-
References
Application Notes and Protocols: Metabolic Engineering of Pseudomonas chlororaphis for Cinnabarinic Acid Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cinnabarinic acid, a phenoxazinone compound, holds significant promise in the pharmaceutical and chemical industries due to its diverse biological activities.[1] Traditionally, the production of this compound has been limited. However, recent advancements in metabolic engineering have enabled the use of microbial cell factories, such as Pseudomonas chlororaphis, for its efficient and sustainable synthesis from renewable resources.[1] This document provides detailed application notes and protocols for the metabolic engineering of Pseudomonas chlororaphis GP72 to produce this compound, based on established research.
Data Presentation
Table 1: this compound Production in Engineered P. chlororaphis GP72 Strains
| Strain | Relevant Genotype/Expressed Genes | This compound Titer (mg/L) at 48h |
| GP72-CA1 | Expressed DHHA dehydrogenase (calB3) and phenoxazinone synthase (cotA) in a DHHA-producing strain. | 20.3 |
Data summarized from Yue et al., 2019.[1]
Table 2: Optimization of Fermentation Conditions for this compound Production in P. chlororaphis GP72-CA1
| Condition | This compound Titer (mg/L) |
| Initial Production | 20.3 |
| Addition of Cu²⁺ | Increased titer |
| Addition of H₂O₂ | Increased titer |
| Addition of Glycerol | Increased titer |
| Combined Optimization | 136.2 |
Data summarized from Yue et al., 2019.[1][2]
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols for Studying mGluR4 Activation by Cinnabarinic Acid in HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabotropic glutamate receptor 4 (mGluR4), a member of the group III metabotropic glutamate receptors, is a G-protein coupled receptor (GPCR) primarily coupled to Gαi/o proteins.[1][2] Activation of mGluR4 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] This receptor is a promising therapeutic target for various neurological and psychiatric disorders. Cinnabarinic acid, an endogenous metabolite of the kynurenine pathway, has been identified as a partial agonist of mGluR4, showing selectivity over other mGlu receptor subtypes. This document provides detailed application notes and protocols for studying the activation of mGluR4 by this compound in Human Embryonic Kidney 293 (HEK293) cells, a commonly used in vitro model system for studying GPCRs.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the interaction of this compound with mGluR4 in HEK293 cells.
| Parameter | Value | Cell Line | Assay | Reference |
| Agonist Activity | Partial Agonist | HEK293 cells expressing mGluR4 | [³H]InsP production / cAMP formation | |
| Selectivity | Selective for mGluR4 over mGluR1, 2, 5, 6, 7, and 8 | HEK293 cells expressing various mGluRs | [³H]InsP production | |
| Efficacy Comparison | At 100 µM, this compound is 5-fold less efficacious than the full agonist ACPT-I | HEK293 cells expressing mGluR4 | [³H]InsP production | |
| Potency | Detectable agonist activity at concentrations ≥ 100 µM | HEK293 cells expressing mGluR4 | [³H]InsP production |
Signaling Pathway
Activation of mGluR4 by an agonist like this compound initiates a signaling cascade that results in the inhibition of cAMP production. The diagram below illustrates this pathway.
Caption: mGluR4 signaling pathway initiated by this compound.
Experimental Workflow
The following diagram outlines the general workflow for studying mGluR4 activation by this compound in HEK293 cells.
Caption: General experimental workflow for mGluR4 activation studies.
Experimental Protocols
HEK293 Cell Culture and Transient Transfection
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Plasmid DNA encoding human mGluR4
-
Transfection reagent (e.g., Lipofectamine™ 2000 or Polyethylenimine (PEI))
-
Opti-MEM™ I Reduced Serum Medium
-
6-well plates and other standard cell culture plastics
Protocol:
-
Cell Culture: Maintain HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂. Passage cells every 2-3 days to maintain sub-confluency.
-
Seeding for Transfection: The day before transfection, seed HEK293 cells into 6-well plates at a density that will result in 70-90% confluency on the day of transfection.
-
Transfection Complex Preparation (Lipofectamine™ 2000 example):
-
For each well, dilute 2.5 µg of mGluR4 plasmid DNA into 250 µL of Opti-MEM™.
-
In a separate tube, dilute 5 µL of Lipofectamine™ 2000 into 250 µL of Opti-MEM™ and incubate for 5 minutes at room temperature.
-
Combine the diluted DNA and Lipofectamine™ 2000, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 500 µL of the DNA-lipid complex to each well containing the cells. Gently rock the plate to ensure even distribution.
-
Post-Transfection: Incubate the cells for 24-48 hours post-transfection before proceeding to the functional assays.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) by dissolving the powder in 100% DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
For experiments, dilute the stock solution to the desired final concentrations in the appropriate assay buffer. Ensure the final DMSO concentration in the assay does not exceed a level that affects cell viability (typically ≤ 0.1%).
cAMP Assay (Example using a LANCE® Ultra cAMP Kit)
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay that measures the amount of cAMP produced by cells.
Materials:
-
HEK293 cells transiently expressing mGluR4
-
This compound
-
Forskolin (to stimulate adenylyl cyclase and establish a maximal response)
-
LANCE® Ultra cAMP Kit reagents
-
White opaque 384-well plates
-
Plate reader capable of TR-FRET measurements
Protocol:
-
Cell Seeding: 24-48 hours post-transfection, harvest the cells and seed them into a white opaque 384-well plate at an optimized density (e.g., 2,000-5,000 cells/well) in a small volume of assay buffer.
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the wells. Include a vehicle control (DMSO) and a positive control (e.g., a known mGluR4 agonist).
-
-
Forskolin Stimulation: To measure the inhibition of adenylyl cyclase, stimulate the cells with a concentration of forskolin that elicits a submaximal cAMP response (EC₈₀). This allows for the detection of inhibitory effects.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP modulation.
-
Detection: Add the LANCE® Ultra cAMP detection reagents according to the manufacturer's protocol. This typically involves a lysis step followed by the addition of the antibody-dye conjugates.
-
Measurement: After a final incubation period, read the plate on a TR-FRET compatible plate reader.
-
Data Analysis: Calculate the percent inhibition of the forskolin-stimulated cAMP response for each concentration of this compound. Plot the data to determine the EC₅₀ value.
Inositol Phosphate (IP) Assay (Example using IP-One HTRF® Assay Kit)
Principle: While mGluR4 primarily couples to Gαi/o, some studies utilize co-expression with a promiscuous G-protein (e.g., Gαq) or a chimeric G-protein to redirect the signal through the phospholipase C (PLC) pathway, leading to the production of inositol phosphates. This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.
Materials:
-
HEK293 cells transiently co-expressing mGluR4 and a suitable G-protein
-
This compound
-
IP-One HTRF® Assay Kit reagents
-
White opaque 96- or 384-well plates
-
Plate reader capable of HTRF® measurements
Protocol:
-
Cell Seeding: 24-48 hours post-transfection, seed the cells into a white opaque plate in assay buffer.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for IP1 accumulation.
-
Detection: Add the IP1-d2 and anti-IP1-cryptate reagents according to the manufacturer's protocol.
-
Measurement: After incubation, read the plate on an HTRF® compatible plate reader.
-
Data Analysis: The HTRF® signal is inversely proportional to the concentration of IP1. Calculate the IP1 concentration based on a standard curve and plot the dose-response curve for this compound to determine its EC₅₀.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers interested in studying the activation of mGluR4 by this compound in HEK293 cells. By utilizing these methods, scientists can further characterize the pharmacology of this endogenous ligand and explore its potential as a modulator of mGluR4 activity for therapeutic purposes. It is important to note that while high concentrations of this compound are active, they may also have off-target effects, which should be considered when interpreting results.
References
Application of Cinnabarinic Acid in T-Cell Differentiation and IL-22 Production Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnabarinic acid (CA), an endogenous metabolite of the tryptophan catabolism pathway, has emerged as a significant modulator of the immune system.[1][2] It functions as a natural ligand for the Aryl Hydrocarbon Receptor (AHR), a transcription factor that plays a crucial role in regulating immune responses, particularly in the differentiation of T-helper (Th) cells.[3][4][5] Activation of the AHR by CA has been shown to be a potent driver of Interleukin-22 (IL-22) production in both human and mouse CD4+ T cells. IL-22 is a key cytokine involved in mucosal immunity, tissue repair, and inflammation. This document provides detailed application notes and protocols for utilizing this compound in T-cell differentiation assays to generate IL-22-producing cells and for the subsequent quantification of IL-22.
Signaling Pathway
This compound exerts its effects on T-cell differentiation primarily through the activation of the Aryl Hydrocarbon Receptor (AHR) signaling pathway. In its inactive state, AHR resides in the cytoplasm in a complex with chaperone proteins. Upon binding of CA, the AHR complex translocates to the nucleus, where it dimerizes with the AHR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription. In the context of T cells, this signaling cascade leads to the expression of genes that drive the differentiation of IL-22-producing T-helper cells.
Experimental Protocols
Protocol 1: In Vitro Differentiation of Human IL-22-Producing CD4+ T Cells
This protocol describes the differentiation of human naïve CD4+ T cells into IL-22-producing cells using this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Naïve CD4+ T Cell Isolation Kit (Human)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Anti-human CD3 antibody (plate-bound)
-
Anti-human CD28 antibody (soluble)
-
Recombinant human IL-6
-
Recombinant human IL-23
-
This compound (CA)
-
DMSO (vehicle control)
-
96-well flat-bottom culture plates
Procedure:
-
Isolation of Naïve CD4+ T Cells:
-
Isolate PBMCs from healthy donor blood by density gradient centrifugation.
-
Isolate naïve CD4+ T cells from PBMCs using a magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) based isolation kit, following the manufacturer's instructions. Purity should be >95%.
-
-
Plate Coating:
-
Coat a 96-well plate with anti-human CD3 antibody at a concentration of 1-5 µg/mL in sterile PBS.
-
Incubate the plate at 37°C for 2-4 hours or at 4°C overnight.
-
Before use, wash the wells three times with sterile PBS to remove unbound antibody.
-
-
Cell Culture and Differentiation:
-
Prepare complete RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Resuspend the isolated naïve CD4+ T cells in the complete medium at a concentration of 1 x 10^6 cells/mL.
-
Prepare the differentiation cocktail in the complete medium containing:
-
Anti-human CD28 antibody (1-2 µg/mL)
-
Recombinant human IL-6 (20-50 ng/mL)
-
Recombinant human IL-23 (20-50 ng/mL)
-
-
Prepare stock solutions of this compound in DMSO. Further dilute in culture medium to final desired concentrations (e.g., 1 µM, 10 µM, 50 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Add 100 µL of the T-cell suspension to each well of the anti-CD3 coated plate.
-
Add 100 µL of the differentiation cocktail containing either this compound or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.
-
Protocol 2: Quantification of IL-22 Production
IL-22 production can be assessed by measuring the concentration of secreted IL-22 in the cell culture supernatant by ELISA or by determining the percentage of IL-22-producing cells through intracellular cytokine staining followed by flow cytometry.
2.1. IL-22 ELISA
Materials:
-
Human IL-22 ELISA Kit
-
Cell culture supernatants from Protocol 1
-
Microplate reader
Procedure:
-
On day 5-7 of culture, centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatants without disturbing the cell pellet.
-
Perform the IL-22 ELISA according to the manufacturer's protocol.
-
Read the absorbance on a microplate reader and calculate the concentration of IL-22 based on the standard curve.
2.2. Intracellular Cytokine Staining for IL-22
Materials:
-
Phorbol 12-myristate 13-acetate (PMA)
-
Ionomycin
-
Brefeldin A or Monensin
-
Fixation/Permeabilization Buffer
-
Anti-human CD4 antibody
-
Anti-human IL-22 antibody
-
Flow cytometer
Procedure:
-
Restimulation:
-
On the final day of culture, add PMA (50 ng/mL), Ionomycin (500 ng/mL), and a protein transport inhibitor (Brefeldin A at 10 µg/mL or Monensin at 2 µM) to each well.
-
Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
-
Staining:
-
Harvest the cells and wash with PBS.
-
Stain for the surface marker CD4 by incubating the cells with a fluorescently labeled anti-CD4 antibody for 30 minutes at 4°C.
-
Wash the cells to remove unbound antibody.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Stain for intracellular IL-22 by incubating the cells with a fluorescently labeled anti-human IL-22 antibody for 30 minutes at 4°C in the dark.
-
Wash the cells to remove unbound antibody and resuspend in staining buffer.
-
-
Flow Cytometry:
-
Acquire the samples on a flow cytometer.
-
Gate on the CD4+ T-cell population and analyze the percentage of IL-22 positive cells.
-
Experimental Workflow
Data Presentation
The following tables summarize the expected quantitative effects of this compound on T-cell differentiation and IL-22 production, based on published data.
Table 1: Effect of this compound on IL-22 Production in Human CD4+ T Cells
| Treatment Group | This compound (µM) | IL-22 Concentration (pg/mL) | Fold Change vs. Vehicle |
| Vehicle Control | 0 (DMSO) | Baseline Value | 1.0 |
| This compound | 1 | Increased Value | >1.0 |
| This compound | 10 | Further Increased Value | >>1.0 |
| This compound | 50 | Maximal Effect Value | >>>1.0 |
Note: The actual values will vary depending on the donor, cell culture conditions, and specific reagents used. The table illustrates the expected dose-dependent increase in IL-22 production.
Table 2: this compound-Induced Changes in T-Helper Cell Cytokine Profile
| Cytokine | Effect of this compound Treatment |
| IL-22 | Significantly Upregulated |
| IL-17 | No significant change or slight decrease |
| IFN-γ | Variable, may show slight increase |
| IL-10 | Variable |
This data indicates that this compound selectively promotes the differentiation of IL-22-producing T cells without a concomitant increase in IL-17, suggesting a potential shift towards a Th22-like phenotype.
Conclusion
This compound is a valuable tool for researchers studying T-cell differentiation and the biology of IL-22. By acting as a natural AHR agonist, it provides a physiologically relevant method to induce IL-22 production in vitro. The protocols outlined in this document offer a framework for investigating the immunomodulatory effects of this compound and for generating IL-22-producing T cells for further functional studies. These assays are applicable in basic immunology research, as well as in the development of therapeutic strategies targeting the AHR pathway for various inflammatory and autoimmune diseases.
References
- 1. Identification of this compound as a novel endogenous aryl hydrocarbon receptor ligand that drives IL-22 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. scite.ai [scite.ai]
- 4. Identification of this compound as a Novel Endogenous Aryl Hydrocarbon Receptor Ligand That Drives IL-22 Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Aryl Hydrocarbon Receptor: Connecting Immunity to the Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Administration of Cinnabarinic Acid in Mouse Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of cinnabarinic acid (CA), a neuroactive metabolite of the kynurenine pathway, in mouse models of neuropathic pain. The protocols and data presented are compiled from preclinical studies and are intended to guide researchers in designing and executing experiments to evaluate the analgesic potential of this compound.
Introduction
This compound is an endogenous metabolite formed from the oxidative dimerization of two molecules of 3-hydroxyanthranilic acid.[1] It has garnered interest in neuroscience research due to its activity as a partial agonist at the type 4 metabotropic glutamate receptor (mGlu4) and as a ligand for the aryl hydrocarbon receptor (AhR).[1][2] Dysregulation of the kynurenine pathway, which produces several neuroactive compounds, has been implicated in the pathophysiology of chronic pain conditions, including neuropathic pain.[3][4] Studies in mouse models of neuropathic pain, such as the Chronic Constriction Injury (CCI) of the sciatic nerve, have demonstrated that systemic administration of low doses of this compound can produce analgesic effects. The analgesic action of this compound appears to be primarily mediated by the activation of mGlu4 receptors.
Key Signaling Pathways
This compound's mechanism of action in modulating neuropathic pain involves its interaction with at least two key receptor systems: the metabotropic glutamate receptor 4 (mGlu4) and the aryl hydrocarbon receptor (AhR).
Figure 1: this compound Signaling in Neuropathic Pain.
Data Presentation
Table 1: Efficacy of Acute this compound Administration in the CCI Mouse Model
| Treatment Group | Dose (mg/kg, i.p.) | Peak Analgesic Effect (Time Post-Injection) | Paw Withdrawal Threshold (g) at Peak Effect (Mean ± SEM) | Reference |
| Vehicle (Saline) | - | 45 min | 0.030 ± 0.084 | |
| This compound | 0.25 | 45 min | 0.73 ± 0.084 |
Table 2: Effect of this compound in the Formalin Test of Inflammatory Pain
| Treatment Group | Dose (mg/kg, i.p.) | Nocifensive Response (Phase II, Mean ± SEM) | Reference |
| Vehicle | - | 1.07 ± 0.14 min | |
| This compound | 0.125 | 0.64 ± 0.14 min | |
| This compound | 0.25 | 0.36 ± 0.16 min | |
| This compound | 0.5 | Inactive | |
| This compound | 3.0 | Inactive |
Experimental Protocols
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is a widely used method to induce neuropathic pain in rodents, mimicking symptoms of human neuropathic pain conditions such as allodynia and hyperalgesia.
Figure 2: Experimental Workflow for the CCI Model.
Materials:
-
Adult male C57BL/6J mice (20-25 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Chromic gut sutures (e.g., 4-0)
-
This compound (Sigma-Aldrich)
-
Saline solution
-
Sesame oil (for AhR antagonist vehicle)
-
CH223191 (AhR antagonist, Sigma-Aldrich)
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic.
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve.
-
Carefully dissect the nerve from the surrounding connective tissue.
-
Loosely tie four ligatures around the sciatic nerve with approximately 1 mm spacing. The ligatures should be tight enough to cause a slight constriction but not arrest blood flow.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for 14 days for the full development of neuropathic pain symptoms.
Behavioral Assessment of Mechanical Allodynia (von Frey Test)
Mechanical allodynia, a hallmark of neuropathic pain, is assessed by measuring the paw withdrawal threshold to a non-noxious mechanical stimulus.
Procedure:
-
Place the mice in individual transparent plastic cages with a wire mesh floor and allow them to acclimate for at least 30 minutes before testing.
-
Apply a series of calibrated von Frey filaments to the plantar surface of the hind paw.
-
Begin with a filament in the middle of the force range and increase or decrease the force according to the response.
-
A positive response is defined as a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold is calculated using the up-down method.
Drug Preparation and Administration
-
This compound: Dissolve this compound in saline. Administer intraperitoneally (i.p.) at doses ranging from 0.125 to 3 mg/kg. For acute studies in the CCI model, a single injection of 0.25 mg/kg is effective.
-
AhR Antagonist (CH223191): Dissolve CH223191 in sesame oil. Administer subcutaneously (s.c.) at a dose of 1 mg/kg.
Discussion and Considerations
-
Dose-Response: The analgesic effects of this compound in models of both inflammatory and neuropathic pain are observed at low doses (0.125 and 0.25 mg/kg), while higher doses (0.5 and 3 mg/kg) have been found to be ineffective.
-
Mechanism of Action: The analgesic effect of acute this compound administration is primarily mediated through the activation of mGlu4 receptors, as the effect is absent in mGlu4 receptor knockout mice. The aryl hydrocarbon receptor does not appear to be involved in the acute analgesic effects but may play a role in the development of tolerance with repeated administration.
-
Tolerance: Chronic administration of this compound alone may lead to the development of tolerance. However, co-administration with an AhR antagonist, CH223191, has been shown to preserve the analgesic activity of this compound upon repeated administration in CCI mice.
-
Animal Models: The protocols described herein utilize the CCI model of neuropathic pain. The efficacy of this compound may vary in other models of neuropathic pain (e.g., chemotherapy-induced neuropathy, diabetic neuropathy).
-
Controls: Appropriate vehicle controls (saline for CA, sesame oil for CH223191) should be included in all experiments. Baseline behavioral measurements before and after surgery, as well as before and after drug administration, are crucial for data interpretation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Analgesic Activity of this compound in Models of Inflammatory and Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding the kynurenine pathway: A narrative review on its impact across chronic pain conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Cinnabarinic Acid-Induced Apoptosis in Thymocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnabarinic acid, a metabolite of the kynurenine pathway, has been identified as a potent inducer of apoptosis in thymocytes.[1][2] This process is primarily mediated through the generation of reactive oxygen species (ROS) and the subsequent activation of the caspase cascade, leading to programmed cell death.[1][2] Understanding the mechanisms by which this compound induces apoptosis is crucial for research in immunology, oncology, and drug development. These application notes provide a comprehensive set of protocols to investigate and quantify this compound-induced apoptosis in thymocytes.
The following protocols detail methods for assessing key apoptotic events, including the externalization of phosphatidylserine, activation of caspases, and changes in mitochondrial membrane potential. Furthermore, a protocol for analyzing the expression of key apoptosis-regulating proteins of the Bcl-2 family is provided.
Key Experimental Protocols
This section outlines the detailed methodologies for assessing various stages of apoptosis in thymocytes treated with this compound.
Preparation and Treatment of Thymocytes
This initial step is critical for ensuring the viability and responsiveness of the cells to the experimental treatment.
Materials:
-
Thymus tissue from appropriate animal model (e.g., mouse)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound (CA)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypan blue solution
-
Hemocytometer or automated cell counter
Protocol:
-
Aseptically harvest thymus tissue and place it in a sterile petri dish containing cold PBS.
-
Gently tease the tissue apart using sterile forceps to release the thymocytes.
-
Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in RPMI-1640 medium.
-
Determine cell viability and concentration using trypan blue exclusion.
-
Seed the thymocytes at a density of 1 x 10^6 cells/mL in a culture plate.
-
Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the cell culture should not exceed 0.1%.
-
Treat the cells with varying concentrations of this compound (e.g., 10, 30, 50 µM) for desired time points (e.g., 4, 8, 12, 24 hours). Include a vehicle control (DMSO) group.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, thus identifying late apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and control thymocytes
-
Flow cytometer
Protocol:
-
After treatment, harvest the thymocytes by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric assay based on the cleavage of a specific substrate.
Materials:
-
Caspase-3 Activity Assay Kit (Colorimetric or Fluorometric)
-
Treated and control thymocytes
-
Cell Lysis Buffer
-
Reaction Buffer
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric, Ac-DEVD-AMC for fluorometric)
-
Microplate reader
Protocol (Colorimetric):
-
Harvest 1-5 x 10^6 thymocytes by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Determine protein concentration of the lysate.
-
Add 50-200 µg of protein to each well of a 96-well plate. Adjust the volume to 50 µL with Cell Lysis Buffer.
-
Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well.
-
Add 5 µL of the DEVD-pNA substrate (4 mM stock).
-
Incubate at 37°C for 1-2 hours.
-
Read the absorbance at 400-405 nm in a microplate reader.
Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
A decrease in mitochondrial membrane potential is an early event in apoptosis. The JC-1 dye can be used to monitor these changes. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
Materials:
-
JC-1 Mitochondrial Membrane Potential Assay Kit
-
Treated and control thymocytes
-
Flow cytometer or fluorescence microscope
Protocol:
-
Harvest 5 x 10^5 to 1 x 10^6 thymocytes by centrifugation.
-
Resuspend the cells in 500 µL of the JC-1 working solution and incubate at 37°C for 15-30 minutes.
-
Centrifuge at 400 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with 1X Assay Buffer.
-
Resuspend the cells in 500 µL of 1X Assay Buffer.
-
Analyze immediately by flow cytometry. JC-1 monomers (green) are detected in the FL1 channel, and JC-1 aggregates (red) are detected in the FL2 channel.
Western Blot Analysis of Bcl-2 and Bax
The Bcl-2 family of proteins plays a critical role in regulating the intrinsic apoptotic pathway. The ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax is a key determinant of cell fate.
Materials:
-
Treated and control thymocytes
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Protocol:
-
Harvest thymocytes and lyse them in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, and β-actin (loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Quantify the band intensities and calculate the Bax/Bcl-2 ratio.
Data Presentation
Quantitative data from the described experiments should be summarized for clear comparison.
Table 1: Flow Cytometry Analysis of Apoptosis in Thymocytes
| Treatment Group | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control (Vehicle) | |||
| This compound (10 µM) | |||
| This compound (30 µM) | |||
| This compound (50 µM) |
Table 2: Caspase-3 Activity and Mitochondrial Membrane Potential
| Treatment Group | Relative Caspase-3 Activity (Fold Change) | Ratio of Red/Green Fluorescence (JC-1) |
| Control (Vehicle) | ||
| This compound (10 µM) | ||
| This compound (30 µM) | ||
| This compound (50 µM) |
Table 3: Western Blot Densitometry Analysis
| Treatment Group | Relative Bax Expression (Normalized to β-actin) | Relative Bcl-2 Expression (Normalized to β-actin) | Bax/Bcl-2 Ratio |
| Control (Vehicle) | |||
| This compound (10 µM) | |||
| This compound (30 µM) | |||
| This compound (50 µM) |
Visualizations
Diagrams illustrating the experimental workflow and signaling pathways provide a clear conceptual framework.
Caption: Experimental workflow for assessing this compound-induced apoptosis.
References
Cinnabarinic Acid: A Novel Tool for Investigating Glutamate Release Modulation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnabarinic acid (CA), an endogenous metabolite of the kynurenine pathway, has emerged as a valuable pharmacological tool for the investigation of glutamate release modulation.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound in neuroscience research, with a focus on its action as an agonist of the metabotropic glutamate receptor 4 (mGlu4). Its ability to negatively modulate glutamate release offers a promising avenue for studying the pathophysiology of neurological and psychiatric disorders characterized by glutamatergic dysregulation.[3][4]
This compound is formed by the oxidative dimerization of two molecules of 3-hydroxyanthranilic acid.[3] It acts as an orthosteric partial agonist at the mGlu4 receptor, a presynaptic receptor that, when activated, inhibits the release of glutamate. This mechanism makes CA a selective tool to probe the role of mGlu4 receptors in synaptic transmission and plasticity. While CA also interacts with the aryl hydrocarbon receptor (AhR), its effects on glutamate release at low concentrations are primarily mediated by mGlu4 receptors.
These application notes are intended to guide researchers in the effective use of this compound for studying glutamate release, providing both the theoretical background and practical methodologies for key experiments.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on mGlu4 receptor activation and glutamate release modulation from various studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type/Preparation | Reference |
| cAMP Formation Inhibition | Effective at 30 µM | Cultured Cerebellar Granule Cells | |
| cAMP Formation Inhibition | ~80% inhibition at 100 µM | Cultured Cerebellar Granule Cells | |
| Excitatory Synaptic Transmission | Depression of frequency at 1 µM | Pyramidal neurons in PFC slices | |
| [³H]InsP Production Increase | ~35% at 100 µM | HEK293 cells expressing mGlu4 |
Table 2: In Vivo Efficacy of this compound
| Parameter | Dose | Effect | Animal Model | Reference |
| Nocifensive Behavior Reduction | 0.125 and 0.25 mg/kg, i.p. | Reduced nocifensive behavior in the formalin test | Mice | |
| MK-801-Induced Hyperlocomotion | 0.125 to 0.5 mg/kg | Prevention of hyperlocomotion | Mice | |
| MK-801-Evoked Glutamate Release | 0.5 mg/kg | Prevention of glutamate release in the prefrontal cortex | Mice |
Signaling Pathway
The primary mechanism by which this compound modulates glutamate release is through the activation of presynaptic mGlu4 receptors. The following diagram illustrates this signaling cascade.
References
- 1. In Vivo Determination of Glutamate Uptake by Brain Microdialysis | Springer Nature Experiments [experiments.springernature.com]
- 2. mdpi.com [mdpi.com]
- 3. Detection of Neuronal Glutamate in Brain Extracellular Space In Vivo Using Microdialysis and Metabolic Labeling with Glutamine. | Semantic Scholar [semanticscholar.org]
- 4. This compound, an endogenous metabolite of the kynurenine pathway, activates type 4 metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield of microbial fermentation for cinnabarinic acid
Welcome to the technical support center for the microbial fermentation of cinnabarinic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions, ultimately aiming to improve fermentation yields.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your this compound fermentation experiments.
Issue 1: Low or No this compound Production
-
Question: My fermentation is complete, but the yield of this compound is very low or non-existent. What are the possible causes?
-
Answer: Low yields of this compound can stem from several factors related to the microbial strain, culture medium, and fermentation conditions.
-
Suboptimal Medium Composition: The carbon and nitrogen sources are critical. For Pycnoporus cinnabarinus, maltose has been identified as an effective carbon source, while ammonium tartrate is a suitable nitrogen source.[1] Using other carbon sources like cellulose may result in significantly reduced or no accumulation of this compound.[1]
-
Inadequate Precursor Availability: this compound is synthesized from the precursor 3-hydroxyanthranilic acid (3-HAA).[1][2] Ensure that the tryptophan metabolism pathway, which produces 3-HAA, is active and not limited.[3]
-
Incorrect Fermentation Temperature: Temperature significantly impacts fungal growth and enzyme activity. The optimal temperature for this compound production by P. cinnabarinus has been found to be 26°C. Higher temperatures, such as 30°C, can have an inhibitory effect.
-
Improper Light Conditions: Light can be a crucial factor. For P. cinnabarinus, production is enhanced under blue light (around 464 nm) and daylight conditions. Conversely, red light and darkness can inhibit production.
-
Low Laccase Activity: The conversion of 3-HAA to this compound is catalyzed by the enzyme laccase. Low laccase activity will directly result in poor yields. Laccase activity can be influenced by the presence of inducers like copper ions (Cu²⁺).
-
For Genetically Engineered Strains: In engineered microbes like Pseudomonas chlororaphis, the expression of key enzymes such as DHHA dehydrogenase and phenoxazinone synthase is essential. Ensure that the expression of these enzymes is optimal. The addition of Cu²⁺ and H₂O₂ has been shown to improve yields in such systems.
-
Issue 2: Inconsistent Batch-to-Batch Fermentation Yields
-
Question: I am observing significant variability in this compound yield between different fermentation batches, even with the same protocol. What could be the cause?
-
Answer: Batch-to-batch inconsistency often points to subtle variations in initial conditions or the accumulation of inhibitory substances.
-
Inoculum Quality: The age and viability of the inoculum can significantly affect fermentation performance. Ensure you are using a consistent and healthy inoculum for each batch.
-
pH Fluctuation: While the initial pH of the medium is important, it's also crucial to monitor and control the pH throughout the fermentation process, as microbial metabolism can cause it to shift.
-
Accumulation of Inhibitory Byproducts: The metabolic activity of the microorganism can lead to the production of secondary metabolites that may inhibit growth or this compound synthesis.
-
Oxygen Levels: For aerobic microorganisms, ensure adequate aeration and agitation to maintain dissolved oxygen levels. In contrast, for processes that require oxygen-deprived conditions, ensure these are consistently met.
-
Frequently Asked Questions (FAQs)
Q1: Which microorganism is best for producing this compound?
A1: Both native fungal strains and genetically engineered bacteria have been successfully used.
-
Pycnoporus cinnabarinus , a white-rot fungus, naturally produces this compound. It is a robust organism for this purpose, and its production can be optimized by adjusting culture conditions.
-
Genetically engineered Pseudomonas chlororaphis GP72 has also been developed as a microbial cell factory for this compound production. This approach allows for a more controlled and potentially more straightforward synthetic pathway.
Q2: What is the biosynthetic pathway for this compound?
A2: this compound is a phenoxazinone pigment formed from the oxidative dimerization of two molecules of 3-hydroxyanthranilic acid (3-HAA). 3-HAA is a metabolite in the kynurenine pathway, which is involved in tryptophan metabolism. In Pycnoporus cinnabarinus, this conversion is catalyzed by the laccase enzyme.
Data Presentation: Optimizing Fermentation Conditions
The following tables summarize quantitative data from studies on improving this compound yield.
Table 1: Optimization of Fermentation Parameters for Pycnoporus cinnabarinus
| Parameter | Condition | This compound Yield | Laccase Activity | Reference |
| Carbon Source | 2.5 g/L Maltose | 4.1358 mg/mL | 239.5 U/L | |
| Cellulose | Low to no accumulation | Not specified | ||
| Nitrogen Source | 5 g/L Ammonium Tartrate | Optimized condition | Optimized condition | |
| Temperature | 26°C | Optimal | Correlated with production | |
| 30°C | Inhibitory effect noted | Not specified | ||
| Light Condition | Blue light (~464 nm) | Production triggered | Not specified | |
| White light (daylight) | Production triggered | Not specified | ||
| Red light | Inhibitory effect | Not specified | ||
| Darkness | Inhibitory effect | Not specified |
Table 2: Yield Improvement in Genetically Engineered Pseudomonas chlororaphis GP72
| Strain/Condition | Key Genes Expressed | Additives | This compound Titer (at 48 hr) | Reference |
| Initial Strain | DHHA dehydrogenase (CalB₃), Phenoxazinone synthase (CotA) | None | 20.3 mg/L | |
| Optimized Fermentation | DHHA dehydrogenase (CalB₃), Phenoxazinone synthase (CotA) | Cu²⁺, H₂O₂, Glycerol | 136.2 mg/L |
Experimental Protocols
Protocol 1: this compound Production in Pycnoporus cinnabarinus
This protocol is based on the optimization studies for batch cultures of P. cinnabarinus.
-
Medium Preparation:
-
Prepare the enzyme production medium (EPM) with the following composition per liter:
-
Maltose: 2.5 g
-
Ammonium tartrate: 5 g
-
Adjust the initial pH as required for optimal growth.
-
-
-
Inoculation:
-
Inoculate the sterile EPM with a fresh culture of P. cinnabarinus.
-
-
Incubation:
-
Incubate the culture at 26°C on a rotary shaker (e.g., 125 rpm).
-
For optimal production, expose the culture to blue or white light.
-
-
Monitoring and Harvest:
-
Monitor the production of this compound over time. The culture fluid will turn orange/red as the pigment accumulates.
-
This compound concentration can be measured spectrophotometrically at 450 nm.
-
Maximum yield in one study was observed on the 9th day of cultivation.
-
-
Extraction:
-
Centrifuge the culture medium to remove fungal biomass.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
The ethyl acetate extract containing this compound can then be used for further analysis.
-
Protocol 2: this compound Production in Engineered Pseudomonas chlororaphis GP72
This protocol is based on the fermentation optimization for the engineered bacterial strain.
-
Strain Cultivation:
-
Cultivate the engineered P. chlororaphis GP72 strain expressing DHHA dehydrogenase and phenoxazinone synthase in an appropriate growth medium.
-
-
Fermentation:
-
Transfer the culture to the fermentation medium.
-
-
Optimization and Induction:
-
Supplement the fermentation medium with the following additives to enhance production:
-
Cu²⁺ ions (concentration to be optimized)
-
Hydrogen peroxide (H₂O₂) (concentration to be optimized)
-
Glycerol as an additional carbon source.
-
-
-
Incubation:
-
Incubate the culture in a shake flask at an appropriate temperature and agitation for 48 hours.
-
-
Extraction and Quantification:
-
After 48 hours, harvest the culture.
-
Extract this compound from the culture medium.
-
Quantify the yield using methods such as HPLC.
-
Visualizations
Caption: Biosynthesis of this compound in Pycnoporus cinnabarinus.
Caption: Engineered this compound Synthesis in P. chlororaphis.
Caption: Troubleshooting Workflow for Low this compound Yield.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Laccase-catalyzed formation of this compound is responsible for antibacterial activity of Pycnoporus cinnabarinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Analgesic Activity of this compound in Models of Inflammatory and Neuropathic Pain [frontiersin.org]
Addressing the low efficacy and off-target effects of cinnabarinic acid
Welcome to the technical support center for researchers working with cinnabarinic acid (CA). This resource provides troubleshooting guidance and answers to frequently asked questions regarding the experimental challenges of low efficacy and off-target effects associated with this endogenous tryptophan metabolite.
Frequently Asked Questions (FAQs)
Q1: Why am I observing lower than expected efficacy with this compound in my cell-based assays?
A1: The observed low efficacy of this compound can be attributed to several factors:
-
Partial Agonism: this compound is a partial agonist at the metabotropic glutamate receptor 4 (mGlu4).[1] Unlike a full agonist, it does not induce a maximal receptor response, even at saturating concentrations.
-
Chemical Instability: this compound is unstable under typical physiological conditions (pH 7.4). It can degrade through hydrolysis, decarboxylation, and deamination, leading to a lower effective concentration of the active compound.[2]
-
Complex Dose-Response: CA can exhibit a non-linear or biphasic dose-response relationship. Some studies have shown that low doses of CA produce a therapeutic effect, while higher doses are ineffective or have opposing effects.[3] This could be due to receptor desensitization or the engagement of counter-regulatory pathways at higher concentrations.
Q2: What are the known off-target effects of this compound and how can I control for them?
A2: this compound is known to interact with multiple targets, which can be considered off-target effects depending on the specific research focus. The primary "off-targets" relative to its mGlu4 activity is the Aryl Hydrocarbon Receptor (AhR).
-
Primary Targets: CA is an agonist for both the mGlu4 receptor and the AhR.
-
Controlling for Off-Target Effects:
-
Use of Antagonists: To isolate the effects of mGlu4 activation, co-administer a selective AhR antagonist, such as CH223191. Conversely, to study AhR-mediated effects, use mGlu4 knockout models or specific mGlu4 antagonists.
-
Dose Optimization: Since high concentrations of CA have been shown to have effects even in the absence of mGlu4 receptors, it is crucial to perform dose-response studies to identify the optimal concentration for the desired on-target effect while minimizing off-target engagement.
-
Genetic Models: Utilize knockout or knockdown models (e.g., mGlu4-/- mice or AhR-/- mice) to dissect the contribution of each pathway to the observed phenotype.
-
Q3: My in vivo experiment with this compound is showing inconsistent results. What could be the cause?
A3: Inconsistent in vivo results are a common challenge and can stem from:
-
Poor Bioavailability: Like many kynurenine pathway metabolites, the bioavailability of this compound can be low, making it difficult to achieve therapeutic concentrations at the target site.
-
Rapid Metabolism and Degradation: The inherent instability of CA under physiological pH contributes to its rapid degradation in vivo.
-
Complex Pharmacodynamics: The dual agonism at mGlu4 and AhR can lead to complex and sometimes opposing physiological effects, contributing to variability in experimental outcomes.
Troubleshooting Guides
Issue 1: Low Potency and Efficacy in Neuronal Cell Cultures
| Symptom | Possible Cause | Troubleshooting Step |
| Minimal to no response in cAMP or inositol phosphate assays. | CA is a partial agonist. | Use a positive control with a known full mGlu4 agonist (e.g., L-AP4) to establish the maximum possible response in your system. |
| Effect diminishes over the course of a long-term experiment. | CA is unstable in culture media at physiological pH. | Prepare fresh CA solutions immediately before use. For longer incubations, consider a perfusion system or replenishing the media with fresh CA at regular intervals. |
| High variability between replicate wells. | Inconsistent CA concentration due to degradation. | Minimize the time between preparing the stock solution and adding it to the cells. Protect the stock solution from light and store it at -80°C for long-term storage. |
Issue 2: Confounding Results from AhR Activation in Immune or Hepatic Cells
| Symptom | Possible Cause | Troubleshooting Step |
| Unexpected changes in the expression of genes like Cyp1a1 or IL-22 production. | CA is activating the AhR pathway. | Include an AhR antagonist (e.g., CH223191) in a control group to block this pathway and isolate the effects of mGlu4 activation. |
| Results differ from published data that focused solely on neuroprotection. | The cell type used has a high expression of AhR. | Characterize the expression levels of both mGlu4 and AhR in your experimental cell line. |
Quantitative Data Summary
Table 1: Receptor Activity of this compound
| Parameter | Receptor | Value | Notes |
| Activity | mGlu4 | Partial Agonist | No activity at other mGlu receptor subtypes. |
| Efficacy vs. ACPT-I | mGlu4 | ~35% | In increasing [3H]InsP formation. |
| Activity | AhR | Agonist | Induces IL-22 production in T cells. |
| IC50 (IDO inhibition) | IDO | ~326 nM (Ki) | CA also acts as an inhibitor of indoleamine 2,3-dioxygenase. |
Table 2: Dose-Dependent Analgesic Effects of this compound
| Dose (mg/kg, i.p.) | Effect in Formalin Test | Putative Mediator |
| 0.125 - 0.25 | Reduced nocifensive behavior | mGlu4 activation |
| 0.5 - 3.0 | No significant analgesic effect | Potential receptor desensitization or off-target effects. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from Lowe et al., 2014.
-
Suspend 1g of 2-amino-3-hydroxybenzoic acid (6.53 mmol) in 250 mL of methanol and stir at 25°C for 15 minutes.
-
Add 4.31g of diacetoxyiodobenzene (13.39 mmol) to the mixture in portions. The solution will gradually turn from a pale yellow-pink to red.
-
Continue stirring for 12 hours at room temperature.
-
Collect the fine red precipitate by filtration.
-
Wash the precipitate with methanol.
-
The yield of this compound is approximately 0.58g (29.6%).
Protocol 2: In Vitro Assay to Differentiate mGlu4 and AhR Activity
-
Cell Culture: Plate cells (e.g., primary neurons or hepatocytes) and allow them to adhere.
-
Experimental Groups:
-
Vehicle control
-
This compound (at desired concentrations)
-
This compound + mGlu4 antagonist (e.g., MSOP)
-
This compound + AhR antagonist (e.g., CH223191)
-
Positive control for mGlu4 activation (e.g., L-AP4)
-
Positive control for AhR activation (e.g., TCDD)
-
-
Treatment: Add the compounds to the respective wells and incubate for the desired time.
-
Endpoint Analysis:
-
For mGlu4 activity: Measure downstream signaling markers such as cAMP levels (inhibition of forskolin-stimulated cAMP) or changes in glutamate release.
-
For AhR activity: Measure the expression of target genes like Cyp1a1 via qRT-PCR or assess nuclear translocation of AhR via immunofluorescence.
-
Visualizations
Caption: this compound's Dual Signaling Pathways.
Caption: Workflow for troubleshooting this compound experiments.
References
- 1. This compound, an endogenous metabolite of the kynurenine pathway, activates type 4 metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unstability of this compound, an endogenous metabolite of tryptophan, under situations mimicking physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Analgesic Activity of this compound in Models of Inflammatory and Neuropathic Pain [frontiersin.org]
Technical Support Center: Optimizing Cinnabarinic Acid Solubility in DMSO for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving and using cinnabarinic acid in Dimethyl Sulfoxide (DMSO) for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro use?
A1: this compound has low water solubility (0.15 g/L).[1] Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions for in vitro experiments.[1][2]
Q2: What is the maximum achievable concentration of this compound in DMSO?
A2: this compound can be dissolved in warmed DMSO to make a stock solution of approximately 25 mM.[1][2] Other sources indicate solubilities of at least 4 mg/mL and up to 30 mg/mL.
Q3: What is the proper procedure for preparing a this compound stock solution in DMSO?
A3: To prepare a stock solution, dissolve the solid this compound in DMSO. It is recommended to use warmed DMSO to aid dissolution. For long-term stability, the solvent should be purged with an inert gas.
Q4: How stable is this compound in a DMSO stock solution?
A4: this compound is stable in DMSO for up to 8 hours at 37°C. However, it is unstable under physiological conditions, and its stability decreases upon the addition of water. For long-term storage, it is recommended to store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months.
Q5: What are the typical working concentrations of this compound used in in vitro experiments?
A5: The effective concentration of this compound can vary depending on the cell type and the biological endpoint being measured. Concentrations ranging from 1 µM to 300 µM have been reported in the literature for various in vitro assays.
Q6: What is the maximum final concentration of DMSO that is safe for most cell cultures?
A6: To avoid cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%. However, the tolerance to DMSO can vary between cell lines, so it is advisable to perform a dose-response curve to determine the optimal concentration for your specific cells.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound is not fully dissolving in DMSO. | The concentration may be too high, or the DMSO may be at room temperature. | 1. Gently warm the DMSO to aid dissolution. 2. Ensure you are not exceeding the solubility limit of approximately 25 mM. 3. Vortex the solution for a longer period. |
| Precipitate forms when adding the DMSO stock solution to the aqueous cell culture medium ("crashing out"). | The final concentration of this compound in the aqueous medium exceeds its solubility limit. This is a common issue with hydrophobic compounds. | 1. Stepwise Dilution: Perform serial dilutions of the DMSO stock in the aqueous buffer or medium rather than adding it directly. 2. Pre-spiking the Medium: Add the required volume of DMSO to the medium first, mix well, and then add the this compound stock solution. 3. Increase Final Volume: Prepare a more dilute final working solution. 4. Use of a Co-solvent (with caution): While not ideal for all cell-based assays, a small percentage of another water-miscible organic solvent could be tested for compatibility. |
| Inconsistent experimental results. | Degradation of this compound in the final working solution. | 1. Prepare Fresh: Prepare the final working solution immediately before use. This compound is unstable in aqueous solutions at physiological pH. 2. pH Consideration: this compound is more stable at a lower pH. If your experimental design allows, consider if adjusting the buffer pH is feasible. |
| Observed cytotoxicity in cell culture. | The final concentration of DMSO is too high. | 1. Reduce DMSO Concentration: Ensure the final DMSO concentration in your well is below 0.5%. 2. Vehicle Control: Always include a vehicle control group in your experiments that contains the same final concentration of DMSO as your treatment groups. |
Quantitative Data Summary
Table 1: Solubility and Stock Solution Parameters for this compound
| Parameter | Value | Reference(s) |
| Molecular Weight | 300.22 g/mol | |
| Water Solubility | 0.15 g/L | |
| Solubility in DMSO | ~25 mM (warmed) | |
| Recommended Stock Solution Storage | -20°C (1 month) or -80°C (6 months) | |
| Stability in DMSO at 37°C | Up to 8 hours |
Table 2: Reported In Vitro Concentrations of this compound
| Concentration Range | Biological Effect/Assay | Reference(s) |
| 1 µM | Increased IL-22 production in CD4+ T cells | |
| >30 µM | Neuroprotection against NMDA-induced excitotoxicity | |
| 10 - 300 µM | No effect on the viability of cortical neurons | |
| 100 µM | Activation of mGlu4 receptors |
Experimental Protocols
Protocol 1: Preparation of a 25 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Water bath or heating block set to 37°C
-
-
Procedure:
-
Weigh out the required amount of this compound. For 1 mL of a 25 mM solution, you will need 7.505 mg (M.W. 300.22 g/mol ).
-
Add the solid this compound to a sterile amber microcentrifuge tube.
-
Add the desired volume of sterile DMSO.
-
Warm the tube to 37°C and vortex until the solid is completely dissolved. The solution should be clear.
-
(Optional) Purge the headspace of the tube with an inert gas (e.g., argon or nitrogen) to enhance stability.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium
-
Materials:
-
25 mM this compound in DMSO (from Protocol 1)
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
-
Procedure (for a final DMSO concentration of 0.4%):
-
Prepare an intermediate dilution by adding 4 µL of the 25 mM stock solution to 996 µL of cell culture medium. This results in a 100 µM solution with 0.4% DMSO.
-
Mix thoroughly by gentle pipetting or brief vortexing.
-
Use this working solution immediately for your experiment.
-
Important: Prepare a vehicle control by adding 4 µL of DMSO to 996 µL of cell culture medium.
-
Signaling Pathways and Workflows
This compound is known to be an endogenous agonist of the Aryl Hydrocarbon Receptor (AhR) and a partial agonist of the metabotropic glutamate receptor 4 (mGlu4).
References
Technical Support Center: Enhancing the Stability of Cinnabarinic Acid for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of cinnabarinic acid for long-term storage. Find troubleshooting tips and frequently asked questions to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading quickly. What are the primary factors affecting its stability?
A1: this compound is known to be unstable, particularly under physiological conditions.[1][2] The primary factors contributing to its degradation include:
-
pH: this compound is unstable in neutral to alkaline solutions. Incubations in phosphate buffer at pH 7.4 have been shown to lead to degradation.[1][2] Lower pH environments generally indicate greater stability.[3]
-
Temperature: Elevated temperatures can accelerate the degradation process. For long-term storage, freezing is recommended.
-
Presence of Nucleophiles: this compound readily reacts with nucleophiles, such as glutathione (GSH), leading to the formation of adducts.
-
Enzymatic Degradation: Cytochrome P450 (CYP) enzymes can metabolize this compound, significantly shortening its half-life.
-
Presence of Water: The addition of water to organic solutions of this compound can lead to a loss of stability.
-
Oxidation: this compound is formed by the oxidation of 3-hydroxyanthranilic acid and can be susceptible to further oxidative processes.
Q2: What are the recommended storage conditions for solid this compound and its solutions?
A2: Proper storage is crucial for maintaining the integrity of this compound.
| Form | Storage Condition | Recommended Duration |
| Solid | Store at -20°C in a tightly sealed container. | Up to 2 years or more. |
| Stock Solutions (in DMSO or DMF) | Store in aliquots in tightly sealed vials at -20°C. | Up to 1 month. |
It is recommended to prepare solutions fresh for each experiment whenever possible.
Q3: I am observing unexpected peaks in my HPLC analysis. What are the likely degradation products of this compound?
A3: The degradation of this compound can result in several products. Under physiological conditions (pH 7.4), degradation can occur through the addition of water to its quinone imine function, decarboxylation, and deamination. When in the presence of reducing agents, dihydrothis compound may be produced.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of color in solution | Degradation of the this compound chromophore. | Prepare fresh solutions. Ensure storage conditions are optimal (-20°C, protected from light). Use a lower pH buffer if compatible with your experiment. |
| Inconsistent experimental results | Instability of this compound in the experimental medium. | Minimize the time between solution preparation and use. Consider the presence of nucleophiles or enzymes in your system that could react with or metabolize this compound. Run control experiments to assess stability over the time course of your assay. |
| Low recovery after extraction | Adsorption to labware or degradation during the extraction process. | Use silanized glassware to minimize adsorption. Perform extractions at a lower temperature and pH if possible. |
| Broad or tailing peaks in HPLC | Poor chromatographic conditions or on-column degradation. | Optimize your mobile phase and gradient. Ensure the pH of the mobile phase is acidic to improve stability during the run. |
Experimental Protocols
Protocol 1: Preparation and Short-Term Storage of this compound Stock Solutions
This protocol outlines the steps for preparing a stock solution of this compound and storing it for short-term use.
-
Reagents and Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), warmed
-
Inert gas (e.g., argon or nitrogen)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the solid this compound vial to equilibrate to room temperature for at least 60 minutes before opening.
-
Weigh the desired amount of this compound in a sterile environment.
-
Dissolve the solid in warmed DMSO to a concentration of approximately 25 mM.
-
Purge the headspace of the stock solution vial with an inert gas to displace oxygen.
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
-
Store the aliquots at -20°C for up to one month.
-
Protocol 2: Quantification of this compound using HPLC-MS/MS
This protocol provides a general method for the quantification of this compound in biological samples, based on established procedures.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a binary pump, autosampler, and column oven.
-
Triple quadrupole mass spectrometer with a Turbo Ion Spray source.
-
Reversed-phase C18 column (e.g., 50 x 2.0 mm, 5 µm).
-
-
Reagents:
-
Mobile Phase A: 0.1% aqueous formic acid
-
Mobile Phase B: 100% acetonitrile
-
Acetonitrile for sample preparation
-
2.5% aqueous formic acid for sample resuspension
-
-
Sample Preparation (for tissue):
-
Homogenize tissue samples and centrifuge at 2200 g for 30 minutes.
-
Add 300 µl of acetonitrile to the resulting pellets and vortex extensively.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer 200 µl of the supernatant to a clean vial and dry by vacuum centrifugation.
-
Resuspend the pellet in 150 µl of 2.5% aqueous formic acid for injection.
-
-
Chromatographic Conditions:
-
Flow rate: 300 µl/min
-
Column temperature: Room temperature
-
Injection volume: 100 µl
-
Gradient:
-
0-1 min: 10% B
-
1-4 min: 100% B
-
4-10 min: Re-equilibrate with 10% B
-
-
-
Mass Spectrometry Conditions:
-
Mode: Multiple Reaction Monitoring (MRM) in positive ion mode.
-
Transitions to monitor: m/z 301.2 > 264.7, 301.2 > 237.4, and 301.2 > 209.4.
-
Optimize mass spectrometer parameters for maximum sensitivity.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of this compound (e.g., 10, 35, 100, and 150 ng/ml) dissolved in acetonitrile and processed in the same manner as the samples.
-
Visualizations
Caption: Degradation pathways of this compound under physiological conditions.
Caption: Workflow for assessing the stability of this compound.
References
- 1. Unstability of this compound, an endogenous metabolite of tryptophan, under situations mimicking physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Review on the Role and Function of this compound, a “Forgotten” Metabolite of the Kynurenine Pathway [mdpi.com]
Overcoming challenges in the large-scale synthesis of cinnabarinic acid
Welcome to the technical support center for the large-scale synthesis of cinnabarinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for overcoming common challenges in producing this valuable phenoxazinone.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for large-scale synthesis of this compound?
A1: The three primary methods for large-scale synthesis are:
-
Enzymatic Synthesis: This method typically employs laccase to catalyze the oxidation of 3-hydroxyanthranilic acid (3-HAA)[1][2][3]. It is valued for its specificity and mild reaction conditions.
-
Microbial Fermentation: Genetically engineered microorganisms, such as Pseudomonas chlororaphis GP72, can be used to produce this compound[4]. This approach allows for production from renewable feedstocks.
-
Chemical Synthesis: This involves the chemical oxidation of 3-hydroxyanthranilic acid using oxidizing agents.
Q2: What is the precursor for this compound synthesis?
A2: The direct precursor for the synthesis of this compound is 3-hydroxyanthranilic acid (3-HAA)[1]. This compound is formed by the oxidative dimerization of two molecules of 3-HAA.
Q3: What are the main challenges in scaling up this compound synthesis?
A3: Key challenges include:
-
Low Yield: Achieving high yields can be difficult due to factors like substrate inhibition, enzyme deactivation, or inefficient microbial strains.
-
Product Purity: The final product can be contaminated with unreacted precursors, byproducts, or components from the reaction medium.
-
Downstream Processing: Isolating and purifying this compound from large volumes of reaction mixture or fermentation broth can be complex and costly.
-
Process Control: Maintaining optimal conditions (pH, temperature, aeration) in large-scale reactors is critical for consistent production.
Q4: What are the stability and solubility properties of this compound?
A4: this compound has low water solubility (approximately 0.15 g/L). It is soluble in organic solvents like dimethyl sulfoxide (DMSO), particularly when warmed, and methanol. Its stability is influenced by pH, with greater stability at lower pH values. It is also sensitive to physiological conditions and can degrade in the presence of certain biological molecules. Light, however, does not appear to significantly affect its stability.
Troubleshooting Guides
Enzymatic Synthesis (Laccase-Mediated)
| Problem | Possible Causes | Troubleshooting Steps |
| Low this compound Yield | 1. Sub-optimal enzyme activity. 2. Incorrect pH or temperature. 3. Insufficient dissolved oxygen. 4. Precursor (3-HAA) degradation or instability. 5. Enzyme inhibition by product or byproducts. | 1. Verify laccase activity before starting the reaction. 2. Ensure the reaction buffer is at the optimal pH for the specific laccase used. Maintain optimal temperature throughout the process. 3. Increase aeration or agitation to improve oxygen transfer. 4. Use fresh, high-purity 3-HAA. Consider adding the precursor in a fed-batch manner. 5. Investigate in-situ product removal techniques. |
| Formation of Off-Color Byproducts | 1. Over-oxidation of this compound or 3-HAA. 2. Non-specific enzymatic reactions. 3. Contaminants in the precursor or enzyme preparation. | 1. Optimize reaction time and enzyme concentration to avoid over-oxidation. 2. Use a more specific laccase or add mediators to control the reaction. 3. Ensure high purity of 3-HAA and laccase. |
| Enzyme Deactivation | 1. Unfavorable reaction conditions (pH, temperature). 2. Presence of proteases or other denaturing agents. 3. Shear stress from excessive agitation in a bioreactor. | 1. Maintain optimal pH and temperature ranges for the laccase. 2. Use protease inhibitors if contamination is suspected. 3. Optimize agitation speed to ensure mixing without causing excessive shear. |
Microbial Fermentation
| Problem | Possible Causes | Troubleshooting Steps |
| Low Titer of this compound | 1. Sub-optimal fermentation medium composition. 2. Inadequate aeration and oxygen supply. 3. Non-optimal pH and temperature control. 4. Accumulation of inhibitory metabolites. 5. Plasmid instability in engineered strains. | 1. Optimize carbon and nitrogen sources, and trace metal concentrations. 2. Monitor and control dissolved oxygen levels. Adjust agitation and aeration rates as needed. 3. Maintain pH and temperature at the optimal setpoints for the microbial strain. 4. Consider fed-batch or perfusion fermentation strategies to reduce toxic byproduct accumulation. 5. Implement strategies to ensure plasmid stability, such as antibiotic selection or genomic integration. |
| Inconsistent Batch-to-Batch Production | 1. Variability in inoculum quality. 2. Fluctuations in raw material quality. 3. Poor process control and monitoring. | 1. Standardize inoculum preparation and ensure a consistent cell density and viability. 2. Source high-quality, consistent raw materials for the fermentation medium. 3. Implement robust online monitoring and control of key fermentation parameters. |
| Foaming in the Bioreactor | 1. High protein content in the medium. 2. High cell density and gas production. | 1. Add antifoaming agents as needed. 2. Optimize agitation and aeration to minimize foam generation. |
Downstream Processing and Purification
| Problem | Possible Causes | Troubleshooting Steps |
| Poor Recovery from Solvent Extraction | 1. Sub-optimal solvent selection. 2. Incorrect pH for extraction. 3. Emulsion formation. | 1. Screen different organic solvents for optimal partitioning of this compound. 2. Adjust the pH of the aqueous phase to ensure this compound is in a non-ionized state for better extraction into an organic solvent. 3. Use demulsifying agents or adjust the solvent-to-aqueous phase ratio. |
| Low Purity after Chromatography | 1. Inappropriate stationary or mobile phase. 2. Column overloading. 3. Co-elution of impurities. | 1. Optimize the chromatography method by screening different resins and solvent systems. 2. Reduce the sample load on the column. 3. Adjust the gradient or isocratic elution conditions to improve the separation of this compound from impurities. |
| Resin Fouling in Column Chromatography | 1. Presence of particulates or precipitated proteins in the sample. 2. Adsorption of impurities onto the resin. | 1. Filter or centrifuge the sample before loading it onto the column. 2. Implement a pre-purification step to remove strongly binding impurities. Regularly clean and regenerate the resin according to the manufacturer's protocol. |
Data Presentation
Table 1: Comparison of this compound Production Methods
| Parameter | Enzymatic Synthesis (Laccase) | Microbial Fermentation |
| Precursor | 3-Hydroxyanthranilic Acid | Glucose or other carbon sources |
| Typical Yield | Can be high with optimized conditions | 20.3 mg/L to 136.2 mg/L in shake flasks |
| Key Advantages | High specificity, mild reaction conditions | Use of renewable resources, potential for high volumetric productivity |
| Key Challenges | Cost of enzyme, enzyme stability | Strain stability, complex downstream processing |
Experimental Protocols
Protocol 1: Laccase-Mediated Synthesis of this compound
Objective: To synthesize this compound from 3-hydroxyanthranilic acid using laccase.
Materials:
-
3-Hydroxyanthranilic acid (3-HAA)
-
Laccase from Trametes versicolor
-
Sodium acetate buffer (pH 5.0)
-
Stirred-tank reactor with temperature and pH control
-
Oxygen supply
Methodology:
-
Prepare a solution of 3-HAA in sodium acetate buffer at the desired concentration.
-
Transfer the 3-HAA solution to the stirred-tank reactor and equilibrate to the optimal temperature for the laccase (typically 25-30°C).
-
Continuously sparge the solution with oxygen or air to ensure sufficient dissolved oxygen.
-
Initiate the reaction by adding the laccase solution to the reactor.
-
Monitor the reaction progress by taking samples periodically and analyzing for this compound concentration using spectrophotometry (absorbance at ~450 nm) or HPLC.
-
Maintain the pH of the reaction mixture at the optimal level for the laccase by adding acid or base as needed.
-
Once the reaction is complete (no further increase in this compound concentration), stop the reaction by denaturing the enzyme (e.g., by heat or pH change).
-
Proceed with downstream processing to purify the this compound.
Protocol 2: Microbial Production and Purification of this compound
Objective: To produce and purify this compound from a genetically engineered microbial culture.
Materials:
-
Genetically engineered Pseudomonas chlororaphis GP72 strain
-
Fermentation medium (e.g., LB broth with appropriate antibiotics and inducers)
-
Bioreactor with controls for temperature, pH, and dissolved oxygen
-
Centrifuge
-
Ethyl acetate
-
Chromatography system with a suitable resin (e.g., C18 reverse-phase)
-
Solvents for chromatography (e.g., acetonitrile, water, trifluoroacetic acid)
Methodology:
-
Fermentation:
-
Inoculate a seed culture of the P. chlororaphis strain and grow overnight.
-
Transfer the seed culture to the bioreactor containing the production medium.
-
Maintain the fermentation at the optimal temperature (e.g., 30°C) and pH.
-
Control the dissolved oxygen level by adjusting the agitation and aeration rates.
-
Monitor cell growth and this compound production over time. A titer of 136.2 mg/L was achieved in shake flasks with the addition of Cu2+, H2O2, and glycerol.
-
-
Harvesting and Extraction:
-
Once the fermentation is complete, harvest the culture broth by centrifugation to separate the cells.
-
Extract the this compound from the supernatant using a suitable organic solvent like ethyl acetate.
-
-
Purification:
-
Concentrate the organic extract containing this compound.
-
Purify the this compound using a chromatography system. For example, use a C18 reverse-phase column with a gradient of acetonitrile and water containing a small amount of trifluoroacetic acid.
-
Collect the fractions containing pure this compound and verify the purity using HPLC or LC-MS.
-
Lyophilize or evaporate the solvent to obtain pure this compound powder.
-
Visualizations
Caption: Overview of enzymatic and microbial synthesis pathways for this compound.
Caption: General experimental workflow for the purification of this compound.
Caption: A logical troubleshooting workflow for addressing low this compound yield.
References
- 1. Laccase‐mediated formation of the phenoxazinone derivative, this compound | Scilit [scilit.com]
- 2. Laccase-mediated formation of the phenoxazinone derivative, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Laccase-catalyzed formation of this compound is responsible for antibacterial activity of Pycnoporus cinnabarinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of this compound by metabolically engineered Pseudomonas chlororaphis GP72 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cinnabarinic Acid Selectivity for mGluR4
Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to increase the selectivity of cinnabarinic acid for the metabotropic glutamate receptor 4 (mGluR4). This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research endeavors.
Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at improving the selectivity of this compound for mGluR4.
| Problem | Possible Cause | Suggested Solution |
| High background signal or off-target effects in cell-based assays. | 1. High concentrations of this compound may be causing non-specific interactions or activating other receptors.[1][2][3][4] 2. The cell line used may endogenously express other receptors that are sensitive to this compound or its metabolites. 3. Poor solubility of this compound leading to compound precipitation and non-specific effects.[2] | 1. Perform dose-response curves to determine the optimal concentration range where this compound exhibits selectivity for mGluR4. 2. Use mGluR4 knockout cell lines or animals to confirm that the observed effects are mediated by mGluR4. 3. Ensure complete solubilization of this compound in an appropriate solvent like DMSO before adding to the aqueous assay buffer. |
| Inconsistent results between different assay formats (e.g., binding vs. functional assays). | 1. This compound is a partial agonist, and its efficacy can vary depending on the downstream signaling pathway being measured. 2. The presence of endogenous glutamate in the assay system can compete with this compound binding. 3. Different assay formats may have varying sensitivities and dynamic ranges. | 1. Characterize the activity of this compound using multiple functional readouts (e.g., cAMP inhibition, G-protein activation, downstream kinase phosphorylation) to get a comprehensive understanding of its signaling profile. 2. Use glutamate-free media and dialyzed serum in your experiments to minimize competition. 3. Validate your assays with known full agonists and antagonists of mGluR4 to understand their limitations. |
| Difficulty in demonstrating enhanced selectivity with a novel this compound analog. | 1. The chemical modification may have altered the binding mode or introduced new off-target activities. 2. The screening panel of other mGluR subtypes may not be comprehensive enough. 3. The assay conditions may not be sensitive enough to detect subtle changes in selectivity. | 1. Conduct molecular modeling and docking studies to predict how the analog interacts with the mGluR4 binding pocket compared to the parent compound. 2. Screen the analog against a broad panel of receptors, including all mGluR subtypes and other relevant targets. 3. Optimize assay parameters such as incubation time, temperature, and cell density to maximize the assay window for detecting selectivity differences. |
| Low potency or efficacy of this compound in in-vivo studies. | 1. Poor pharmacokinetic properties of this compound, such as low brain penetration or rapid metabolism. 2. The chosen animal model may have differences in mGluR4 expression or function compared to the in-vitro system. 3. The dosing regimen may not be optimal to achieve and maintain therapeutic concentrations at the target site. | 1. Perform pharmacokinetic studies to determine the bioavailability, brain-to-plasma ratio, and metabolic stability of this compound. 2. Validate the expression and function of mGluR4 in the specific brain region of interest in your animal model. 3. Conduct dose-ranging studies and explore different routes of administration to optimize the in-vivo efficacy. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound at mGluR4?
A1: this compound acts as a partial agonist at the mGluR4 receptor. It binds to the orthosteric site, which is the same binding site for the endogenous ligand glutamate, located in the extracellular "Venus flytrap" domain of the receptor.
Q2: Is this compound selective for mGluR4 over other mGluR subtypes?
A2: this compound displays selectivity for mGluR4 with no significant activity at other mGlu receptor subtypes at lower concentrations. However, at higher concentrations, it can exhibit off-target effects.
Q3: What are the known off-target effects of this compound?
A3: At high concentrations, this compound can induce effects that are independent of mGluR4. It is also known to be a ligand for the aryl hydrocarbon receptor (AhR).
Q4: How can the selectivity of this compound for mGluR4 be improved?
A4: Two main strategies can be employed:
-
Chemical Modification: Synthesizing analogs of this compound with modifications aimed at increasing affinity and selectivity for the mGluR4 binding pocket. This can be guided by molecular modeling and structure-activity relationship (SAR) studies.
-
Use of Positive Allosteric Modulators (PAMs): Combining this compound with an mGluR4-selective PAM can enhance the potency and efficacy of this compound at mGluR4 without directly affecting its binding affinity at other receptors.
Q5: What are some examples of mGluR4 PAMs that can be used with this compound?
A5: Several mGluR4 PAMs have been developed, including PHCCC, VU0155041, and ML292. These compounds bind to an allosteric site on the receptor, distinct from the orthosteric site where this compound binds, and potentiate its effect.
Quantitative Data Summary
The following tables summarize the potency and selectivity of this compound and representative mGluR4 PAMs.
Table 1: Potency of this compound at mGluR4
| Assay Type | Parameter | Value | Reference |
| [3H]InsP Production | Agonist Activity (at 100 µM) | ~35% of full agonist ACPT-I | |
| cAMP Formation Inhibition | Agonist Activity (at 30 µM) | Effective Inhibition | |
| cAMP Formation Inhibition | Agonist Activity (at 100 µM) | ~80% Inhibition |
Table 2: Selectivity Profile of this compound
| Receptor Subtype | Activity | Reference |
| mGluR1 | No significant activity | |
| mGluR2 | No significant activity | |
| mGluR3 | No significant activity | |
| mGluR5 | No significant activity | |
| mGluR6 | No significant activity | |
| mGluR7 | No significant activity | |
| mGluR8 | No significant activity |
Table 3: Potency of Selected mGluR4 Positive Allosteric Modulators (PAMs)
| Compound | Parameter | Value | Selectivity Notes | Reference |
| PHCCC | EC50 | 4.1 µM | Partial antagonist at mGluR1 | |
| VU0155041 | EC50 | Not reported | Mixed allosteric agonist/PAM | |
| ML292 | EC50 | Not reported | Highly selective vs mGlu1–3, 7, 8; less selective vs mGlu6 |
Experimental Protocols
Protocol 1: In-Vitro cAMP Accumulation Assay to Determine mGluR4 Agonist Activity
This protocol is designed to measure the inhibition of forskolin-stimulated cAMP accumulation in cells expressing mGluR4, a functional consequence of activating the Gi/o-coupled receptor.
Materials:
-
HEK293 cells stably expressing human mGluR4
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Forskolin
-
This compound or its analog
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit)
-
96-well microplates
Methodology:
-
Cell Culture: Culture HEK293-mGluR4 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Seed the cells into 96-well plates at a density of 20,000 cells/well and allow them to attach overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in assay buffer to the desired concentrations.
-
Assay Procedure: a. Wash the cells once with serum-free DMEM. b. Add 50 µL of various concentrations of this compound or control compounds to the wells and incubate for 15 minutes at 37°C. c. Add 50 µL of forskolin (final concentration typically 1-10 µM) to all wells except the basal control and incubate for 30 minutes at 37°C. d. Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal inhibition.
Protocol 2: Radioligand Binding Assay to Assess Selectivity
This protocol is used to determine the binding affinity of a test compound for mGluR4 and other mGluR subtypes, thereby assessing its selectivity.
Materials:
-
Cell membranes prepared from cells expressing the mGluR subtype of interest
-
Radiolabeled ligand specific for the mGluR subtype (e.g., [3H]L-AP4 for group III mGluRs)
-
Test compound (this compound analog)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of a known unlabeled ligand)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Methodology:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand at a concentration near its Kd, and varying concentrations of the test compound in the binding buffer.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters several times with ice-cold binding buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a competition binding curve to determine the IC50, which can then be converted to a Ki value.
Visualizations
Signaling Pathway of mGluR4
Caption: mGluR4 signaling pathway activated by this compound.
Experimental Workflow for Assessing Selectivity Enhancement
References
Mitigating reactive oxygen species generation in cinnabarinic acid experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating reactive oxygen species (ROS) generation in experiments involving cinnabarinic acid (CA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important in research?
This compound (CA) is a metabolite of the kynurenine pathway, which is involved in tryptophan metabolism.[1][2][3] It is gaining interest in research due to its dual role in cellular processes. It can act as a neuroprotectant by activating metabotropic glutamate receptor 4 (mGlu4) and also functions as a ligand for the aryl hydrocarbon receptor (AhR), playing a role in immune modulation.[1][4] However, it can also exhibit pro-oxidant properties, leading to the generation of reactive oxygen species (ROS) and inducing apoptosis.
Q2: What are the main challenges when working with this compound in experiments?
The primary challenges include:
-
Instability: this compound is unstable under physiological conditions, such as in phosphate buffer at pH 7.4. This can lead to the formation of various degradation products.
-
Low Solubility: CA has low water solubility (0.15 g/L).
-
Dual Pro-oxidant and Antioxidant Properties: Its effects can vary depending on the cellular context and concentration, making experimental outcomes complex.
-
Potential for Artifacts: Its inherent reactivity and color can interfere with common experimental assays, particularly those for measuring ROS.
Q3: How should I prepare and store this compound stock solutions?
This compound is a solid that should be stored at -20°C for long-term stability (≥4 years). Stock solutions are typically prepared by dissolving CA in warmed dimethyl sulfoxide (DMSO) at a concentration of approximately 25 mM. It is recommended to purge the solvent with an inert gas before dissolving the CA to minimize oxidation. For use in cell culture, the DMSO stock solution should be diluted in the appropriate aqueous buffer or culture medium immediately before use. It is advisable to prepare fresh working solutions for each experiment due to the instability of CA in aqueous solutions.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in ROS assays.
Possible Cause 1: this compound instability.
-
Explanation: this compound degrades in aqueous solutions at physiological pH, which can affect its concentration and lead to the formation of other reactive species.
-
Solution:
-
Prepare fresh working solutions of CA for each experiment from a DMSO stock.
-
Minimize the time between adding CA to the cells and performing the ROS measurement.
-
Conduct time-course experiments to determine the optimal incubation time for observing ROS generation before significant degradation occurs. One study noted that intracellular ROS generation was induced by CA within 15 minutes and returned to control levels within 4 hours.
-
Possible Cause 2: Interference of this compound with the ROS probe.
-
Explanation: Phenolic compounds can sometimes directly react with ROS probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), leading to false-positive results. The brick-brown color of CA might also interfere with fluorescence measurements.
-
Solution:
-
Cell-free controls: Always include controls with CA and the ROS probe in cell-free culture medium to assess any direct interaction.
-
Alternative probes: If interference is suspected, consider using a different ROS probe with a distinct detection mechanism.
-
Spectral analysis: Check for any spectral overlap between CA's absorbance/fluorescence and that of the ROS probe.
-
Possible Cause 3: Inappropriate concentration of this compound.
-
Explanation: The effect of CA on ROS production is concentration-dependent. At low concentrations, it may have antioxidant effects, while at higher concentrations, it acts as a pro-oxidant.
-
Solution:
-
Perform a dose-response curve to determine the optimal concentration of CA for inducing ROS in your specific cell type. Studies have used concentrations ranging from 30 µM to 500 µM to induce ROS and apoptosis.
-
Issue 2: High background fluorescence in DCFDA assays.
Possible Cause 1: Spontaneous oxidation of the DCFDA probe.
-
Explanation: DCFDA can auto-oxidize, especially when exposed to light or certain components in the culture medium.
-
Solution:
-
Protect all solutions containing DCFDA from light.
-
Use phenol red-free media during the assay, as phenol red can contribute to background fluorescence.
-
Prepare fresh DCFDA working solutions immediately before use.
-
Possible Cause 2: High cell density.
-
Explanation: Too many cells can lead to high basal levels of ROS and increased background fluorescence.
-
Solution:
-
Optimize the cell seeding density for your assay. A starting point for a 96-well plate is around 50,000 cells per well.
-
Issue 3: Difficulty in detecting apoptosis after CA treatment.
Possible Cause 1: Incorrect timing of the assay.
-
Explanation: Apoptosis is a dynamic process, and key events like caspase activation occur within a specific timeframe.
-
Solution:
-
Conduct a time-course experiment to identify the optimal time point for detecting apoptosis after CA treatment. One study showed that caspase-3 activity is upregulated within 6 hours of treatment with 30 µM of CA.
-
Possible Cause 2: Insufficient concentration of CA.
-
Explanation: A certain threshold concentration of CA is required to induce apoptosis.
-
Solution:
-
Perform a dose-response experiment to determine the effective concentration of CA for inducing apoptosis in your cell model. Concentrations between 300-500 µM have been shown to be optimal for apoptosis induction in some cell types.
-
Quantitative Data Summary
Table 1: this compound Concentration and its Effects on ROS and Apoptosis
| Parameter | Cell Type | Concentration of CA | Observed Effect | Reference |
| ROS Induction | Primary mouse thymocytes | 30 µM | Increased intracellular ROS levels. | |
| Apoptosis Induction | Primary mouse thymocytes | 300-500 µM | Optimal concentration for apoptosis induction. | |
| Caspase-3 Activation | Thymocytes | 30 µM | Upregulation of caspase-3 activity within 6 hours. | |
| mGluR4 Activation | HEK293 cells expressing mGluR4 | 100 µM | Selectively induces inositol phosphate production. | |
| Inhibition of cAMP formation | Cultured cerebellar granule cells | 30 µM | Substantial inhibition of cAMP formation. |
Experimental Protocols
Protocol 1: Preparation of this compound Solutions
-
Stock Solution (25 mM in DMSO):
-
Warm the required amount of DMSO to aid dissolution.
-
Weigh the solid this compound in a sterile microfuge tube.
-
Add the appropriate volume of warmed DMSO to achieve a 25 mM concentration.
-
Vortex thoroughly until the CA is completely dissolved. The solution will have a characteristic brick-brown color.
-
Store the stock solution in small aliquots at -20°C or -80°C for up to one to six months, respectively, protected from light.
-
-
Working Solution:
-
Immediately before each experiment, thaw an aliquot of the DMSO stock solution.
-
Dilute the stock solution to the desired final concentration in pre-warmed, serum-free, phenol red-free cell culture medium or an appropriate buffer (e.g., HBSS).
-
Use the working solution promptly after preparation.
-
Protocol 2: Measurement of Intracellular ROS using DCFDA
This protocol is adapted for a 96-well plate format.
-
Cell Seeding:
-
Seed adherent cells in a black, clear-bottom 96-well plate at a density of approximately 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
DCFDA Loading:
-
Prepare a 20 µM working solution of H2DCFDA in pre-warmed, serum-free, phenol red-free medium.
-
Remove the culture medium from the cells and wash once with warm HBSS.
-
Add 100 µL of the 20 µM H2DCFDA solution to each well and incubate for 30-45 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the H2DCFDA solution and wash the cells twice with warm HBSS to remove any extracellular probe.
-
-
Treatment with this compound:
-
Add 100 µL of the freshly prepared CA working solution (at various concentrations) to the respective wells.
-
Include the following controls:
-
Negative Control: Cells treated with vehicle (e.g., DMSO diluted in medium).
-
Positive Control: Cells treated with a known ROS inducer (e.g., 100 µM H₂O₂ or Pyocyanin).
-
Cell-Free Control: Wells containing medium and CA working solution without cells to check for direct interaction with the probe.
-
-
-
Fluorescence Measurement:
-
Incubate the plate for the desired period (e.g., 15 minutes to 4 hours).
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Protocol 3: Caspase-3 Activity Assay (Colorimetric)
This protocol is a general guideline and should be adapted based on the specific kit manufacturer's instructions.
-
Induction of Apoptosis:
-
Seed cells in a suitable culture plate and treat with the desired concentrations of this compound for the predetermined optimal time (e.g., 6 hours).
-
Include a vehicle-treated control group.
-
-
Cell Lysis:
-
Harvest the cells (for adherent cells, this may involve trypsinization) and pellet them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in the chilled cell lysis buffer provided with the assay kit (e.g., at a concentration of 1-5 x 10⁶ cells in 50 µL of buffer).
-
Incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
-
Caspase-3 Assay:
-
Determine the protein concentration of the cell lysates.
-
In a 96-well plate, add 50-200 µg of protein from each lysate to separate wells.
-
Prepare a reaction mix containing the assay buffer and the caspase-3 substrate (e.g., DEVD-pNA).
-
Add the reaction mix to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 400-405 nm using a microplate reader.
-
The increase in absorbance is proportional to the caspase-3 activity.
-
Signaling Pathways and Experimental Workflows
This compound-Induced ROS and Apoptosis Pathway
Caption: this compound can act as a pro-oxidant, leading to mitochondrial dysfunction, ROS generation, and subsequent activation of the intrinsic apoptotic pathway.
Experimental Workflow for Investigating CA-Induced ROS
Caption: A typical workflow for measuring intracellular ROS generation induced by this compound using the DCFDA assay.
This compound Signaling through AhR and mGluR4
Caption: this compound activates both the AhR and mGluR4 signaling pathways, leading to immunomodulatory and neuroprotective effects, respectively.
References
Technical Support Center: Optimizing In Vivo Studies with Cinnabarinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cinnabarinic acid in in vivo studies.
Frequently Asked Questions (FAQs)
1. What is the recommended starting dosage for this compound in mice?
Based on published studies, a low-dose range of 0.125 mg/kg to 0.25 mg/kg administered intraperitoneally (i.p.) has been shown to be effective in models of inflammatory pain and psychosis.[1][2][3] Higher doses of 0.5 mg/kg and 3 mg/kg have been reported to be less effective in some analgesic models.[1][3] For studies investigating antipsychotic-like activity, doses ranging from 0.065 mg/kg to 20 mg/kg have been tested, with lower doses demonstrating efficacy.
2. What is the most common route of administration for in vivo studies?
Intraperitoneal (i.p.) injection is the most frequently reported route of administration for this compound in rodent models.
3. How should I prepare this compound for in vivo administration?
This compound has low water solubility. A common method for preparation involves dissolving it in a suitable solvent. For systemic treatments, this compound has been dissolved in saline for i.p. injection. It is also soluble in dimethyl sulfoxide (DMSO), which can then be diluted in an aqueous buffer. One suggested protocol for preparing a suspension for oral or intraperitoneal injection involves creating a 10.0 mg/mL stock solution in DMSO, then adding PEG300, Tween-80, and finally saline to achieve the desired final concentration. It is recommended to prepare working solutions fresh on the day of the experiment.
4. What are the known molecular targets of this compound?
This compound is an agonist for two primary receptors:
-
Metabotropic glutamate receptor 4 (mGlu4): It acts as a partial orthosteric agonist.
-
Aryl hydrocarbon receptor (AhR): It is an endogenous ligand for this receptor.
5. What are the main physiological effects observed with this compound administration in vivo?
In preclinical models, this compound has demonstrated several key physiological effects:
-
Neuroprotection: It has shown protective effects against excitotoxic neuronal death.
-
Analgesia: Systemic administration of low doses has been shown to reduce inflammatory and neuropathic pain.
-
Antipsychotic-like activity: It has shown efficacy in mouse models of schizophrenia-like behaviors.
-
Immunomodulation: Through its interaction with the AhR, it can drive the production of IL-22 in T cells.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor solubility of this compound in aqueous solutions. | This compound has inherently low water solubility. | Use a co-solvent system. A common approach is to first dissolve this compound in DMSO to create a stock solution, and then dilute it with saline or a vehicle containing PEG300 and Tween-80. Gentle warming may aid in dissolution in DMSO. |
| Inconsistent or lack of expected in vivo effect. | Dosage: The dose may be outside the optimal therapeutic window. Higher doses are not always more effective. Stability: this compound is unstable under physiological pH (7.4), leading to degradation. Bioavailability: Although shown to be brain-permeant, factors like rapid metabolism could affect its concentration at the target site. | Dosage: Perform a dose-response study starting with the lower effective range (0.125 - 0.25 mg/kg). Stability: Prepare solutions fresh before each experiment. Minimize the time the compound spends in aqueous buffer before injection. Bioavailability: Consider pharmacokinetic studies to measure serum and brain tissue levels of this compound post-administration to confirm exposure. |
| Off-target effects observed at higher concentrations. | While this compound is selective for mGlu4 receptors over other mGlu subtypes, high concentrations have been shown to exert effects even in the absence of mGlu4 receptors, suggesting off-target interactions. | Use the lowest effective dose possible. If off-target effects are suspected, consider using knockout animals (e.g., mGlu4-/- mice) or specific receptor antagonists to dissect the mechanism of action. For instance, the AhR antagonist CH223191 can be used to investigate the involvement of the aryl hydrocarbon receptor. |
Quantitative Data Summary
Table 1: In Vivo Dosages of this compound in Mice
| Study Focus | Animal Model | Dosage Range (mg/kg) | Route of Administration | Observed Effect | Reference |
| Analgesia | Formalin Test | 0.125, 0.25 | i.p. | Reduced nocifensive behavior | |
| Analgesia | Formalin Test | 0.5, 3.0 | i.p. | No significant analgesic effect | |
| Neuropathic Pain | Chronic Constriction Injury (CCI) | 0.25 | i.p. | Analgesic effect | |
| Antipsychotic-like Activity | MK-801-induced hyperactivity | 0.125 - 0.5 | i.p. | Attenuation of hyperlocomotion | |
| Antipsychotic-like Activity | Social Interaction Test | 0.065, 0.125, 0.25, 20 | i.p. | Reversal of social interaction deficits |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
This protocol is adapted from recommendations for compounds with low aqueous solubility.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mg/mL). This may require gentle warming and vortexing.
-
Prepare the vehicle: In a separate tube, mix PEG300 and Tween-80. For example, for a final solution with 40% PEG300 and 5% Tween-80, mix 400 µL of PEG300 and 50 µL of Tween-80.
-
Combine stock and vehicle: Add the required volume of the this compound stock solution to the PEG300/Tween-80 mixture and vortex thoroughly.
-
Final dilution: Add sterile saline to reach the final desired volume and concentration. Vortex again to ensure a homogenous suspension.
-
Administration: Administer the freshly prepared solution intraperitoneally to the animal. The injection volume for mice is typically 10 mL/kg.
Protocol 2: Formalin Test for Inflammatory Pain in Mice
This protocol is based on methodologies used in studies evaluating the analgesic effects of this compound.
Materials:
-
This compound solution (prepared as in Protocol 1)
-
Vehicle solution
-
2% formalin solution
-
Observation chambers with mirrors
-
Syringes for i.p. and intraplantar injections
-
Timer
Procedure:
-
Acclimatization: Allow mice to acclimate to the observation chambers for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle via i.p. injection 5-60 minutes prior to the formalin injection. The pre-treatment time can vary, with some studies using a 5-minute window.
-
Induction of Pain: Inject 20 µL of a 2% formalin solution into the plantar surface of the right hind paw.
-
Observation: Immediately after the formalin injection, return the mouse to the observation chamber and record the cumulative time spent licking, flinching, or lifting the injected paw. The observation period is typically 60 minutes, divided into two phases:
-
Phase I (0-10 minutes): Represents acute nociceptive pain.
-
Phase II (10-60 minutes): Represents inflammatory pain.
-
-
Data Analysis: Compare the nocifensive behaviors between the this compound-treated group and the vehicle-treated group for both phases.
Signaling Pathways and Workflows
References
- 1. Frontiers | Analgesic Activity of this compound in Models of Inflammatory and Neuropathic Pain [frontiersin.org]
- 2. A Review on the Role and Function of this compound, a “Forgotten” Metabolite of the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analgesic Activity of this compound in Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating cinnabarinic acid as an endogenous orthosteric agonist of mGluR4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of cinnabarinic acid as an endogenous orthosteric agonist of the metabotropic glutamate receptor 4 (mGluR4). It offers a detailed comparison with other known mGluR4 agonists, supported by quantitative data and experimental protocols to aid in research and drug development.
Introduction
Metabotropic glutamate receptor 4 (mGluR4), a member of the group III mGluRs, is a presynaptic G-protein coupled receptor that plays a crucial role in modulating neurotransmission. Its activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels, ultimately reducing neurotransmitter release.[1][2] This mechanism has positioned mGluR4 as a promising therapeutic target for neurological and psychiatric disorders.
Recent studies have identified this compound, a metabolite of the kynurenine pathway, as a novel endogenous orthosteric agonist of mGluR4.[3][4] This guide aims to critically evaluate the evidence supporting this claim by comparing its pharmacological profile to that of the prototypical group III mGluR agonist, L-(+)-2-Amino-4-phosphonobutyric acid (L-AP4), and other synthetic agonists.
Comparative Analysis of mGluR4 Agonists
The following table summarizes the binding affinities (Ki) and potencies (EC50) of this compound and other key mGluR4 agonists. This data is essential for understanding the relative efficacy and selectivity of these compounds.
| Compound | Type | Receptor Target | Ki (nM) | EC50 (nM) | Efficacy |
| This compound | Endogenous Orthosteric Agonist | mGluR4 | Not Reported | ~30,000 (inhibition of cAMP)[5] | Partial Agonist |
| L-Glutamate | Endogenous Orthosteric Agonist | mGluRs | ~20,000 (for mGluR4) | Not Reported | Full Agonist |
| L-AP4 | Synthetic Orthosteric Agonist | Group III mGluRs | Not Reported | 100 - 130 (mGluR4) | Full Agonist |
| (1R,2S)-VU0155041 | Synthetic Partial Agonist | mGluR4 | Not Reported | 2,350 | Partial Agonist |
| SIB-1893 | Synthetic Positive Allosteric Modulator | mGluR4 | Not Reported | Potentiates Glutamate | Modulator |
| MPEP | Synthetic Positive Allosteric Modulator | mGluR4 | Not Reported | Potentiates Glutamate | Modulator |
| PHCCC | Synthetic Positive Allosteric Modulator | mGluR4 | Not Reported | Potentiates L-AP4 | Modulator |
Signaling & Experimental Validation Workflows
The following diagrams illustrate the canonical signaling pathway of mGluR4 and the experimental workflows used to validate this compound's activity.
Figure 1: mGluR4 Signaling Pathway.
Figure 2: Experimental Validation Workflow.
Detailed Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is adapted for determining the binding affinity (Ki) of unlabeled compounds, such as this compound, by measuring their ability to displace a radiolabeled ligand from mGluR4.
Materials:
-
Cell membranes prepared from cells expressing mGluR4.
-
Radioligand (e.g., [3H]L-AP4).
-
Unlabeled test compounds (this compound, L-AP4, etc.).
-
Binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
96-well filter plates.
-
Scintillation fluid and counter.
Procedure:
-
Preparation: Dilute cell membranes in binding buffer to a final concentration of 10-20 µg of protein per well. Prepare serial dilutions of the unlabeled test compounds.
-
Incubation: In a 96-well plate, add 50 µL of binding buffer, 50 µL of radioligand at a fixed concentration (typically at its Kd value), and 50 µL of the serially diluted unlabeled test compound.
-
Equilibration: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of specific binding) is determined using non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to mGluR4 upon agonist binding. It is used to determine the potency (EC50) and efficacy of agonists.
Materials:
-
Cell membranes expressing mGluR4.
-
[35S]GTPγS.
-
GDP.
-
Test agonists (this compound, L-AP4).
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Resuspend cell membranes in the assay buffer.
-
Pre-incubation: In a 96-well plate, add 50 µL of the membrane suspension, 50 µL of assay buffer containing GDP (typically 10-30 µM), and 50 µL of the test agonist at various concentrations. Incubate for 15-20 minutes at 30°C.
-
Initiation of Reaction: Add 50 µL of [35S]GTPγS (final concentration ~0.1-0.5 nM) to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Counting: Dry the filters and measure the bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of [35S]GTPγS bound against the agonist concentration to generate a dose-response curve. The EC50 and Emax (maximum effect) values are determined by non-linear regression analysis.
Conclusion
The available data robustly supports the classification of this compound as an endogenous orthosteric agonist of mGluR4. While its potency is lower than the synthetic agonist L-AP4, its endogenous nature suggests a physiological role in modulating glutamatergic neurotransmission. The partial agonism of this compound may offer a nuanced mechanism for fine-tuning synaptic activity, presenting a unique profile compared to full agonists. Further research into the in vivo concentrations and localization of this compound will be crucial for fully elucidating its physiological and pathophysiological significance. The experimental protocols provided herein offer a standardized framework for the continued investigation of this compound and other novel mGluR4 modulators.
References
- 1. ijbs.com [ijbs.com]
- 2. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an endogenous metabolite of the kynurenine pathway, activates type 4 metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Cross-Species Comparison of Cinnabarinic Acid's Immunomodulatory Effects: A Guide for Researchers
An In-depth Analysis of Cinnabarinic Acid's Role in Immune Regulation Across Mammalian and Other Vertebrate Species.
This compound, a metabolite of the kynurenine pathway, is emerging as a significant endogenous modulator of the immune system.[1] Its actions, primarily mediated through the aryl hydrocarbon receptor (AhR) and metabotropic glutamate receptor 4 (mGluR4), have been predominantly studied in mammalian models, particularly in mice and human cells.[1][2] This guide provides a comprehensive comparison of the known immunomodulatory effects of this compound across different species, presenting available quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. While substantial data exists for mammals, research in other vertebrate classes, such as birds and fish, remains limited. This guide will highlight these data gaps and provide context through the broader lens of tryptophan metabolism in these species where direct evidence for this compound is lacking.
Quantitative Data on Immunomodulatory Effects
The following tables summarize the key quantitative findings on the immunomodulatory effects of this compound in mammalian species.
Table 1: Effects of this compound on T-cell Populations and Cytokine Production in Mice
| Species | Model System | Treatment | Effect on Th17 Cells | Effect on Regulatory T (Treg) Cells | Effect on IL-22 Production | Effect on IL-17 Production | Reference |
| Mouse | Experimental Autoimmune Encephalomyelitis (EAE) | 0.1-10 mg/kg, i.p. | Decrease | Increase | Data not specified | Decrease | [2][3] |
| Mouse | Naïve CD4+ T-cells (in vitro) | Not specified | Not specified | Not specified | Increase | Not specified |
Table 2: Effects of this compound on Cytokine Production in Human Cells
| Species | Model System | Treatment | Effect on IL-22 Production | Reference |
| Human | Peripheral Blood Mononuclear Cells (PBMCs) (in vitro) | Not specified | Increase | |
| Human | CD4+ T-cells (in vitro) | Not specified | Increase |
Data Gaps in Avian and Piscine Species:
Currently, there is a significant lack of direct research on the immunomodulatory effects of this compound in birds and fish. However, studies on the broader tryptophan and kynurenine pathways in these species suggest potential for similar immunomodulatory roles.
-
Avian Species: Research in chickens has explored the role of the tryptophan-kynurenine pathway in the context of behavior, indicating the pathway is active. However, its specific impact on the avian immune system, particularly concerning this compound, is yet to be elucidated.
-
Piscine Species: Studies in various fish species have shown that dietary tryptophan influences immune responses, including antioxidant capacity and the expression of immune-related genes. Notably, tryptophan supplementation in northern snakehead fish has been shown to upregulate interleukin-22 (IL-22), a key cytokine induced by this compound in mammals. The presence and function of metabotropic glutamate receptors have also been identified in fish, suggesting a potential for modulation by ligands like this compound.
Signaling Pathways
This compound exerts its immunomodulatory effects primarily through two key signaling pathways: the Aryl Hydrocarbon Receptor (AhR) pathway and the Metabotropic Glutamate Receptor 4 (mGluR4) pathway.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
This compound is an endogenous ligand for the AhR, a transcription factor that plays a crucial role in regulating immune responses. Activation of AhR by this compound in T-cells leads to the production of IL-22 and influences the balance between pro-inflammatory Th17 cells and anti-inflammatory Treg cells.
Metabotropic Glutamate Receptor 4 (mGluR4) Signaling Pathway
This compound also acts as an agonist for mGluR4, a G-protein coupled receptor. Activation of mGluR4 on immune cells, such as dendritic cells, can modulate downstream signaling cascades, including the inhibition of adenylyl cyclase and a reduction in cyclic AMP (cAMP) levels. This can influence T-cell differentiation, favoring the development of Treg cells over Th17 cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the study of this compound's immunomodulatory effects.
Murine Model of Experimental Autoimmune Encephalomyelitis (EAE)
This protocol is widely used to study T-cell mediated autoimmune diseases of the central nervous system and to evaluate the efficacy of immunomodulatory compounds.
-
Animal Model: C57BL/6 or SJL mice are commonly used strains.
-
Induction of EAE:
-
Mice are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Pertussis toxin is administered intraperitoneally on the day of immunization and two days later to facilitate the entry of encephalitogenic T-cells into the central nervous system.
-
-
Treatment: this compound (e.g., 0.1-10 mg/kg) or vehicle is administered intraperitoneally daily, starting from the day of immunization.
-
Assessment:
-
Clinical signs of EAE are scored daily based on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).
-
At the end of the experiment, spleen and lymph node cells are isolated for in vitro restimulation with MOG35-55.
-
Cytokine production (e.g., IL-17, IFN-γ, IL-10) in the supernatant is measured by ELISA.
-
T-cell populations (Th1, Th17, Treg) are analyzed by flow cytometry after intracellular cytokine staining.
-
In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is used to assess the direct effects of this compound on human immune cells.
-
Cell Isolation: PBMCs are isolated from the whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Stimulation:
-
PBMCs are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Cells are stimulated with anti-CD3 and anti-CD28 antibodies to activate T-cells.
-
This compound at various concentrations is added to the cultures.
-
-
Analysis:
-
After a defined incubation period (e.g., 72 hours), cell culture supernatants are collected to measure cytokine concentrations (e.g., IL-22, IL-17, IFN-γ) by ELISA or Luminex assay.
-
Cells are harvested for flow cytometric analysis of T-cell subsets (e.g., CD4+, CD8+) and intracellular cytokine expression.
-
Intracellular Cytokine Staining and Flow Cytometry
This technique allows for the identification and quantification of cytokine-producing cells within a heterogeneous population.
-
Cell Stimulation: Cells (e.g., mouse splenocytes or human PBMCs) are stimulated in vitro for a short period (e.g., 4-6 hours) with a non-specific mitogen (e.g., PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) to cause cytokines to accumulate within the cells.
-
Surface Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD25) to identify specific cell populations.
-
Fixation and Permeabilization: Cells are treated with a fixation buffer (e.g., paraformaldehyde) to preserve cell morphology and then with a permeabilization buffer (e.g., saponin-based) to allow antibodies to access intracellular antigens.
-
Intracellular Staining: Cells are incubated with fluorescently labeled antibodies against intracellular targets, such as cytokines (e.g., IL-22, IL-17, Foxp3 for Treg identification).
-
Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer to quantify the percentage of cells expressing specific cytokines within defined populations.
Quantification of this compound by HPLC-Tandem Mass Spectrometry
This analytical method is used to accurately measure the concentration of this compound in biological samples.
-
Sample Preparation:
-
Tissue samples are homogenized in an appropriate solvent (e.g., acetonitrile).
-
Proteins are precipitated and removed by centrifugation.
-
The supernatant is collected and may be further purified by solid-phase extraction.
-
-
Chromatographic Separation: The extract is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., C18) to separate this compound from other components in the sample. A gradient of solvents (e.g., water with formic acid and acetonitrile) is typically used for elution.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. This compound is ionized (e.g., by electrospray ionization) and detected based on its specific mass-to-charge ratio (m/z) and fragmentation pattern in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Quantification: The concentration of this compound in the sample is determined by comparing its peak area to that of a known concentration of a stable isotope-labeled internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Long-Term Regulation of IL-17 Expression in Pacific Oyster Hemocytes by mGluR5 Through the Phosphoinositide Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Fate of Dietary Tryptophan in Fish: Unveiling Its Sources, Transport, Metabolism, and Multifaceted Impacts - PubMed [pubmed.ncbi.nlm.nih.gov]
Cinnabarinic Acid: A Comparative Analysis of its Neuroprotective Efficacy in Neuronal Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective effects of cinnabarinic acid across different neuronal cell models. Experimental data and detailed protocols are presented to support further investigation into its therapeutic potential.
This compound (CA), an endogenous metabolite of the kynurenine pathway, has emerged as a promising neuroprotective agent.[1] Its mechanism of action is primarily attributed to its role as a partial agonist of the type 4 metabotropic glutamate receptor (mGlu4), which is involved in modulating neurotransmitter release and neuronal excitability.[1][2] This guide synthesizes the available experimental evidence on the neuroprotective effects of CA in primary neuronal cultures and provides a framework for its evaluation in commonly used neuronal cell lines, SH-SY5Y and PC12.
Comparative Efficacy of this compound: Data Summary
The neuroprotective effects of this compound have been most notably demonstrated in primary cortical neurons subjected to excitotoxicity. The following table summarizes the key quantitative data from these studies. While direct experimental data for SH-SY5Y and PC12 cells is not yet available, a hypothetical comparison based on typical outcomes in neuroprotection assays is presented to guide future research.
Table 1: Neuroprotective Effects of this compound Against NMDA-Induced Excitotoxicity in Primary Cortical Neurons
| Treatment Group | Concentration of this compound (µM) | Cell Viability (% of control) | Statistical Significance |
| Control | 0 | 100% | - |
| NMDA (100 µM) | 0 | ~50% | p < 0.01 vs. Control |
| NMDA + this compound | 30 | ~75% | p < 0.05 vs. NMDA |
| NMDA + this compound | 100 | ~80% | p < 0.01 vs. NMDA |
| NMDA + this compound | 300 | ~80% | p < 0.01 vs. NMDA |
Data synthesized from Fazio et al., 2012.
Table 2: Hypothetical Comparative Neuroprotective Effects of this compound in Different Neuronal Cell Lines
| Cell Line | Neurotoxic Insult | Key Assay | Expected Outcome with this compound Treatment |
| Primary Cortical Neurons | NMDA (Excitotoxicity) | Cell Viability (e.g., MTT Assay) | Increased cell viability |
| SH-SY5Y (Human Neuroblastoma) | 6-OHDA or MPP+ (Parkinson's model) | Apoptosis Assay (e.g., Annexin V/PI) | Decreased percentage of apoptotic cells |
| PC12 (Rat Pheochromocytoma) | H2O2 (Oxidative Stress) | ROS Measurement (e.g., DCFDA Assay) | Reduced intracellular reactive oxygen species (ROS) levels |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
Cell Culture and Differentiation
-
Primary Cortical Neurons: Mixed cortical cell cultures are prepared from embryonic day 14-15 mice. Dissociated cells are plated on poly-L-lysine-coated plates and maintained in Neurobasal medium supplemented with B27 and L-glutamine. Experiments are typically performed on days 7-8 in vitro.
-
SH-SY5Y Cells: Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin. For differentiation into a more mature neuronal phenotype, cells can be treated with 10 µM retinoic acid for 5-7 days.
-
PC12 Cells: Rat pheochromocytoma PC12 cells are maintained in DMEM supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin. Neuronal differentiation can be induced by treating the cells with 50-100 ng/mL of nerve growth factor (NGF) for 7-10 days.
Induction of Neurotoxicity
-
Excitotoxicity (Primary Cortical Neurons): To induce excitotoxic neuronal death, cultures are exposed to N-methyl-D-aspartate (NMDA; typically 100 µM) for 10-20 minutes in a magnesium-free buffer.
-
Oxidative Stress (SH-SY5Y and PC12 cells): Oxidative stress can be induced by treating cells with hydrogen peroxide (H₂O₂; typically 100-500 µM) or 6-hydroxydopamine (6-OHDA; typically 50-100 µM) for 24 hours.
-
Mitochondrial Complex I Inhibition (SH-SY5Y cells): To model Parkinson's disease-related neurotoxicity, cells can be treated with 1-methyl-4-phenylpyridinium (MPP+; typically 0.5-2 mM) for 24-48 hours.
Assessment of Neuroprotection
-
Cell Viability (MTT Assay):
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
After treatment with the neurotoxin and/or this compound, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL final concentration) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
-
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining):
-
Following treatment, harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
Measurement of Intracellular Reactive Oxygen Species (ROS):
-
After treatment, incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFDA; 10 µM) for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Mandatory Visualizations
Signaling Pathway of this compound's Neuroprotective Effect
Caption: this compound activates the mGlu4 receptor, leading to neuroprotection.
Experimental Workflow for Assessing Neuroprotection
Caption: Workflow for evaluating the neuroprotective effects of this compound.
References
A Comparative Analysis of Cinnabarinic Acid's Engagement with the Aryl Hydrocarbon Receptor
For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Cinnabarinic Acid as an Endogenous Aryl Hydrocarbon Receptor Ligand in Comparison to Other Modulators.
This guide provides a comprehensive comparative study of this compound's activity at the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor pivotal in regulating xenobiotic metabolism, immune responses, and cellular differentiation. This compound (CA), an endogenous metabolite of the tryptophan degradation pathway, has emerged as a significant modulator of AhR signaling.[1][2][3] This document will objectively compare its performance with other well-characterized AhR ligands, including the potent environmental toxicant 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the highly active endogenous ligand 6-formylindolo[3,2-b]carbazole (FICZ), and another tryptophan metabolite, kynurenic acid.
Quantitative Comparison of AhR Ligand Activity
The following table summarizes key parameters for this compound and other selected AhR ligands. While direct comparison of absolute values should be approached with caution due to variations in experimental systems, this data provides a valuable overview of their relative potencies and binding affinities.
| Ligand | Type | Source | Binding Affinity (Kd/Ki) | Potency (EC50/Effective Concentration) | Key AhR-Mediated Effects |
| This compound (CA) | Endogenous Agonist | Tryptophan Metabolism | Displaces [3H]TCDD, indicating competitive binding.[1] Specific Ki not determined. | Effective in the low micromolar range (0.5-10 µM) for inducing IL-22 production in human T cells.[1] Induces AhR reporter gene activity at 200 µM. | Induces IL-22 production; Regulates expression of stanniocalcin 2 (stc2) but not cytochrome P450 1A1 (CYP1A1) in certain contexts. |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Xenobiotic Agonist | Environmental Contaminant | High affinity, with reported Kd values in the picomolar to low nanomolar range. | Potent agonist with EC50 values typically in the picomolar to nanomolar range for CYP1A1 induction. | Potent inducer of CYP1A1 and a wide range of other "dioxin-responsive" genes; associated with a broad spectrum of toxic effects. |
| 6-Formylindolo[3,2-b]carbazole (FICZ) | Endogenous Agonist | Tryptophan Photoproduct | Very high affinity, with a reported Kd of 70 pM. | Highly potent agonist with EC50 values in the low nanomolar to picomolar range for AhR activation. | Potent inducer of CYP1A1; plays a role in immune regulation and cellular homeostasis. |
| Kynurenic Acid | Endogenous Agonist | Tryptophan Metabolism | Moderate affinity. | EC25 of approximately 100 nM in a human dioxin response element-driven stable reporter cell line. | Can synergistically induce interleukin-6 (IL-6) in the presence of inflammatory signals. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
AhR Reporter Gene Assay
This assay quantifies the ability of a test compound to activate the AhR, leading to the expression of a reporter gene (e.g., luciferase or green fluorescent protein) under the control of AhR-responsive elements.
Materials:
-
Hepatoma cell line stably transfected with an AhR-responsive reporter plasmid (e.g., HepG2-XRE-Luc).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compounds (this compound, TCDD, FICZ, Kynurenic Acid) dissolved in a suitable solvent (e.g., DMSO).
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the reporter cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. The final solvent concentration should be kept constant across all wells (typically ≤ 0.1%).
-
Incubation: Remove the overnight culture medium from the cells and add the medium containing the test compounds. Incubate the plate for a specified period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Lysis and Luciferase Assay: After incubation, lyse the cells according to the luciferase assay kit manufacturer's instructions. Add the luciferase substrate to each well.
-
Data Acquisition: Measure the luminescence in each well using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., cell viability assay) if necessary. Plot the fold induction of luciferase activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Competitive Radioligand Binding Assay
This assay measures the affinity of a test compound for the AhR by assessing its ability to compete with a radiolabeled AhR ligand (e.g., [3H]TCDD) for binding to the receptor.
Materials:
-
Source of AhR protein (e.g., cytosolic extract from a suitable cell line or in vitro translated protein).
-
Radiolabeled AhR ligand (e.g., [3H]TCDD).
-
Unlabeled test compounds.
-
Assay buffer.
-
Method for separating bound from free radioligand (e.g., hydroxylapatite (HAP) assay, size exclusion chromatography, or filtration).
-
Scintillation counter and scintillation fluid.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the AhR protein source, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound in the assay buffer. Include a control with no unlabeled competitor (total binding) and a control with a large excess of unlabeled TCDD (non-specific binding).
-
Incubation: Incubate the reaction mixtures for a sufficient time to reach equilibrium (e.g., 2-4 hours at room temperature or overnight at 4°C).
-
Separation: Separate the receptor-bound radioligand from the free radioligand using a suitable method. For example, in a HAP assay, add a slurry of hydroxylapatite to each tube, incubate, and then wash the HAP pellets to remove unbound ligand.
-
Quantification: Elute the bound radioligand from the HAP pellet and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a competition binding curve to determine the IC50, from which the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.
Quantitative Real-Time PCR (qPCR) for AhR Target Gene Expression
This method is used to quantify the changes in the mRNA levels of AhR target genes, such as CYP1A1 and STC2, in response to treatment with AhR ligands.
Materials:
-
Cells or tissues treated with AhR ligands.
-
RNA extraction kit.
-
Reverse transcriptase and reagents for cDNA synthesis.
-
qPCR primers for the target genes (CYP1A1, STC2) and a reference gene (e.g., GAPDH, ACTB).
-
SYBR Green or TaqMan qPCR master mix.
-
Real-time PCR instrument.
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells or animals with the desired AhR ligands for a specific duration. Harvest the cells or tissues and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction: Set up the qPCR reactions by combining the cDNA, forward and reverse primers for the target and reference genes, and the qPCR master mix.
-
Thermal Cycling: Perform the qPCR using a real-time PCR instrument with appropriate cycling conditions (denaturation, annealing, and extension steps).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing the treated samples to the vehicle-treated control.
Visualizations
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Caption: Experimental Workflow for Comparative Analysis of AhR Ligands.
References
- 1. Identification of this compound as a Novel Endogenous Aryl Hydrocarbon Receptor Ligand That Drives IL-22 Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Identification of this compound as a novel endogenous aryl hydrocarbon receptor ligand that drives IL-22 production - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Cinnabarinic Acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of cinnabarinic acid, a metabolite of the kynurenine pathway. Adherence to these procedures is critical for laboratory safety and environmental protection.
Key Chemical and Physical Properties of this compound
A summary of important quantitative data for this compound is presented below, offering a quick reference for its physical and chemical characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₄H₈N₂O₆ | [1] |
| Molecular Weight | 300.22 g/mol | [2][3] |
| CAS Number | 606-59-7 | [4][5] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO (warmed) at ~25 mM; Low water solubility (0.15 g/L) | |
| Purity | ≥98% | |
| Storage Temperature | -20°C | |
| Stability | ≥ 4 years at -20°C |
Health and Safety Information
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it may cause irritation to the mucous membranes and upper respiratory tract. It may also be harmful if inhaled, ingested, or absorbed through the skin. The toxicological properties have not been thoroughly investigated. Therefore, standard laboratory precautions should be strictly followed.
Personal Protective Equipment (PPE) and Handling:
-
Ventilation: Use in a well-ventilated area or with local exhaust ventilation.
-
Eye Protection: Wear safety goggles. An eyewash station should be readily available.
-
Hand Protection: Wear chemical-impermeable gloves.
-
Skin Protection: Wear a lab coat. Avoid contact with skin and eyes.
-
Respiratory Protection: If dust is present, wear a NIOSH-approved respirator.
-
General Hygiene: Wash hands thoroughly after handling. Do not ingest, inhale, or get on skin or clothing.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed chemical waste disposal service. This ensures compliance with local, state, and federal regulations.
Experimental Protocol for Laboratory-Scale Waste Collection:
-
Segregation of Waste:
-
Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated, properly labeled, and sealed chemical waste container.
-
Collect solutions of this compound in a separate, compatible, and clearly labeled liquid chemical waste container. Avoid mixing with other incompatible waste streams.
-
-
Container Labeling:
-
Label the waste container clearly with "this compound Waste" and include the approximate concentration and quantity.
-
Ensure the label also includes the date of accumulation and the laboratory contact information.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials.
-
Follow your institution's guidelines for the storage of chemical waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste contractor with the Safety Data Sheet (SDS) for this compound.
-
-
Spill Management:
-
In the event of a spill, avoid raising dust.
-
Wear appropriate PPE, including a respirator if necessary.
-
Contain the spill and collect the material using an appropriate absorbent for liquids or by carefully sweeping the solid.
-
Transfer the collected material to a sealed chemical waste container for disposal.
-
Ensure adequate ventilation of the spill area.
-
Prevent the spilled material from entering drains or the environment.
-
Alternative Disposal Considerations:
-
Incineration: Controlled incineration with flue gas scrubbing may be a suitable disposal method carried out by a licensed facility.
-
Landfill: Disposal in a sanitary landfill may be an option for empty, decontaminated containers, but this should be confirmed with local regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste from the laboratory.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | C14H8N2O6 | CID 114918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Review on the Role and Function of this compound, a “Forgotten” Metabolite of the Kynurenine Pathway [mdpi.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Essential Safety and Logistics for Handling Cinnabarinic Acid
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides immediate safety, logistical, and disposal information for handling Cinnabarinic Acid, fostering a secure research environment.
Quantitative Data Summary
This compound is a metabolite of the kynurenine pathway.[1] While it is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it may cause irritation and its toxicological properties have not been fully investigated.[2][3] All chemicals should be handled with caution as they may pose unknown hazards.[3] The following table summarizes its key quantitative properties.
| Property | Value | Source |
| Molecular Formula | C₁₄H₈N₂O₆ | [4] |
| Molecular Weight | 300.22 g/mol | |
| Appearance | Red or brick-brown solid | |
| Solubility | Soluble in warmed DMSO at ~25 mM; Low water solubility (0.15 g/L) | |
| Storage Temperature | -20°C | |
| Purity | ≥98% | |
| UV/Vis Maximum Absorption | 234, 426, 448 nm | |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Flash Point | Not applicable |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the necessary steps for safely handling this compound from receipt to disposal.
Engineering Controls and Preparation
-
Ventilation: Always handle this compound in a well-ventilated area. Use a chemical fume hood or other local exhaust ventilation to minimize airborne levels.
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the work area.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is critical to mitigate exposure risks.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety goggles with indirect ventilation or a face shield. | Protects against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber). | Prevents skin absorption and irritation. |
| Body Protection | A standard lab coat is required. For tasks with a higher risk of splashes, chemical-resistant overalls or coveralls should be worn. | Protects skin from accidental contact. |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially when handling the powder outside of a fume hood. | Prevents inhalation of dust, which may be irritating to the respiratory tract. |
Handling and Experimental Procedures
-
Avoid Dust Formation: Handle the solid carefully to avoid creating dust.
-
Avoid Contact: Do not allow the substance to come into contact with skin, eyes, or clothing. Do not ingest or inhale.
-
Solution Preparation: To prepare a stock solution, this compound can be dissolved in warmed dimethylsulfoxide (DMSO). It is recommended to purge the solvent with an inert gas.
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.
Storage
-
Container: Keep the container tightly closed when not in use.
-
Conditions: Store in a dry, cool, and well-ventilated place at the recommended temperature of -20°C.
-
Stability: The solid form is stable for at least four years when stored correctly. Stock solutions in DMSO are stable for up to three months when aliquoted and frozen at -20°C.
Accidental Release Measures
-
Spill Containment: In case of a spill, contain the material to prevent further spread.
-
Ventilation: Ensure adequate ventilation in the spill area.
-
Cleanup: Avoid raising dust. Collect the spilled material mechanically and transfer it to a suitable, closed container for chemical waste disposal.
-
PPE for Spills: For significant spills, wear appropriate PPE, including a respirator, heavy rubber gloves, safety goggles, and rubber boots.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Waste Collection: Collect all waste material, including unused this compound and any contaminated consumables (e.g., pipette tips, tubes), in a designated and clearly labeled chemical waste container.
-
Regulatory Compliance: All disposal activities must be conducted in strict accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or sewer systems.
-
Professional Disposal: It is recommended to use a licensed chemical waste management company for the final disposal of the material.
Experimental Protocols
While this document provides a comprehensive guide for the safe handling of this compound, specific experimental protocols will vary depending on the research application. The procedures outlined here for personal protection, handling, and disposal should be integrated into any specific experimental workflow. This compound has been used as a partial agonist for the metabotropic glutamate receptor 4 (mGluR4) and as a ligand for the aryl hydrocarbon receptor (AhR), with research exploring its roles in neuroprotection and immunomodulation. Researchers should consult relevant literature for detailed methodologies related to their specific field of study.
Visual Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for handling this compound safely within a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
